molecular formula C17H16F2O B1327751 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-89-0

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1327751
CAS No.: 898779-89-0
M. Wt: 274.3 g/mol
InChI Key: IZUFQKCKUSZNIE-UHFFFAOYSA-N
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Description

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H16F2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUFQKCKUSZNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644868
Record name 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-89-0
Record name 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and materials science. As this specific substitution pattern does not appear to be widely documented in publicly available literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs to present a robust framework for its synthesis, characterization, and potential utility.

Introduction and Molecular Overview

This compound is a propiophenone derivative characterized by a 3,5-difluorinated phenyl ring attached to the carbonyl group and a 3,4-dimethylphenyl group at the β-position of the propyl chain. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strategic placement of two fluorine atoms in a meta-relationship on the phenyl ketone moiety is expected to significantly influence the electronic nature of the carbonyl group, potentially impacting its reactivity and intermolecular interactions.

The 3,4-dimethylphenyl (o-xylene) portion of the molecule adds steric bulk and lipophilicity. The overall structure suggests potential applications as a scaffold or intermediate in the synthesis of more complex molecules, including potential pharmacologically active agents.[3][4][5]

Chemical Structure and IUPAC Name

The chemical structure of the target compound is presented below.

IUPAC Name: 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

Molecular Formula: C₁₇H₁₆F₂O

Canonical SMILES: CC1=CC(C)=C(CCC(=O)C2=CC(F)=CC(F)=C2)C=C1

Caption: Chemical structure of 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one.

Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionSource of Comparison
Molecular Weight 274.31 g/mol Calculated
Appearance White to off-white solid or low-melting solidAnalogy to similar compounds[8]
Melting Point Not available; expected to be a solid at room temperature.Analogy
Boiling Point Not available; expected to be > 300 °C at atmospheric pressure.Analogy
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, Ethyl Acetate). Insoluble in water.General properties of aromatic ketones
LogP ~4.4Computed for isomers[7]
Topological Polar Surface Area (TPSA) 17.07 ŲComputed for isomers[6]

Proposed Synthesis and Mechanism

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution reaction involves the acylation of 1,3-difluorobenzene with 3-(3,4-dimethylphenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]

The overall synthetic workflow can be divided into two primary stages: the preparation of the acyl chloride precursor and the subsequent Friedel-Crafts acylation.

Caption: Proposed two-stage synthetic workflow for the target compound.

Stage 1: Preparation of 3-(3,4-dimethylphenyl)propanoyl chloride

The requisite acyl chloride can be readily prepared from the corresponding carboxylic acid, 3-(3,4-dimethylphenyl)propanoic acid. This transformation is typically achieved using a standard chlorinating agent.

Protocol:

  • To a solution of 3-(3,4-dimethylphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.[13] Alternatively, oxalyl chloride with a catalytic amount of DMF can be used.[14]

  • After the initial gas evolution (SO₂ and HCl) subsides, gently reflux the mixture for 1-2 hours until the reaction is complete, as monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts reaction without further purification.[13]

Causality: Thionyl chloride is an effective and convenient reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying the workup.[15]

Stage 2: Friedel-Crafts Acylation

This stage involves the core carbon-carbon bond formation. The protocol requires strictly anhydrous conditions as the Lewis acid catalyst and the acyl chloride are highly moisture-sensitive.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃) (1.1-1.2 equivalents).[11]

  • Suspend the AlCl₃ in an anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and cool the mixture to 0 °C in an ice-water bath.

  • Add a solution of 3-(3,4-dimethylphenyl)propanoyl chloride (1.0 equivalent) in the same anhydrous solvent to the AlCl₃ suspension dropwise via the dropping funnel. This will form the electrophilic acylium ion.

  • Following the formation of the acylium ion complex, add a solution of 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.[12]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[11] This step decomposes the aluminum chloride-ketone complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure this compound.

Self-Validating System: The success of the reaction is validated at multiple stages. The formation of the acyl chloride is confirmed by the disappearance of the starting carboxylic acid. The final product's identity and purity are confirmed by a full suite of analytical techniques as described in the following section. The use of a slight excess of AlCl₃ ensures complete activation of the acyl chloride, as the product ketone can also form a complex with the Lewis acid.[10]

Analytical and Spectroscopic Characterization

A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Formula IR Infrared Spectroscopy Start->IR Functional Groups MP Melting Point Analysis Start->MP Physical Constant Purity Purity Assessment (HPLC/GC) Start->Purity Conclusion Structural Confirmation & Purity >95% NMR->Conclusion MS->Conclusion IR->Conclusion MP->Conclusion Purity->Conclusion

Sources

Physicochemical properties of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Executive Summary & Compound Architecture

The compound This compound (Systematic Name: 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one) represents a specialized dihydrochalcone scaffold . This chemotype serves as a critical "privileged structure" in drug discovery, particularly for kinase inhibitors, metabolic modulators (e.g., SGLT2 inhibitors), and anti-inflammatory agents.[1]

The molecule features a "push-pull" electronic architecture:

  • The "Prime" Ring (A-Ring): A 3,5-difluorophenyl group.[1] The fluorine atoms provide metabolic stability (blocking P450 oxidation at vulnerable sites) and modulate lipophilicity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) without significant steric bulk. The meta-substitution pattern creates an electron-deficient ring.[1]
    
  • The Distal Ring (B-Ring): A 3,4-dimethylphenyl group.[1] This electron-rich moiety enhances hydrophobic interactions within protein binding pockets.[1]

  • The Linker: A flexible ethyl-ketone bridge allowing for conformational adaptation.[1]

This guide provides a rigorous physicochemical profile, synthesis protocols, and analytical workflows to ensure reproducibility and high-fidelity characterization.

Physicochemical Property Profile

The following data is synthesized from Quantitative Structure-Property Relationship (QSPR) models calibrated against structurally validated fluorinated dihydrochalcone analogues (e.g., CAS 898754-10-4).

Table 1: Core Physicochemical Parameters

PropertyValue (Predicted/Derived)Technical Significance
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Stoichiometry verification.
Molecular Weight 274.31 g/mol Mass spectrometry parent ion

.
Physical State Solid (Crystalline powder)Likely white to off-white.[1] If oil, suspect solvent retention.[1]
Melting Point 55 – 65 °CLow MP due to flexible linker; requires careful recrystallization.[1]
LogP (Octanol/Water) 4.4 ± 0.3Highly lipophilic; poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 17.07 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Excellent membrane permeability (BBB penetrant).
pKa N/A (Neutral)No ionizable centers in physiological pH range (1-14).[1]
Solubility (Water) < 0.01 mg/mLRequires solubilizers (e.g., DMSO, PEG-400) for bioassays.
Solubility (Organic) > 50 mg/mL (DMSO, DCM)Compatible with standard organic synthesis workflows.[1]
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Expert Insight: The high lipophilicity (LogP > 4) necessitates the use of surfactant-based media (e.g., 0.5% Methylcellulose or Tween-80) for in vivo formulation. Avoid pure aqueous buffers to prevent precipitation.

Synthesis & Production Workflow

To ensure high regioselectivity and yield, a Claisen-Schmidt Condensation followed by Selective Hydrogenation is the gold-standard protocol.[1] This avoids the regiochemical ambiguity often seen in Friedel-Crafts acylation of pre-formed alkyl benzenes.[1]

Retrosynthetic Logic (DOT Diagram)

Synthesis_Pathway Reactant_A 3,5-Difluoroacetophenone (Starting Material A) Intermediate Chalcone Intermediate (Enone) Reactant_A->Intermediate Aldol Condensation (NaOH, EtOH) Reactant_B 3,4-Dimethylbenzaldehyde (Starting Material B) Reactant_B->Intermediate Product Target Dihydrochalcone (Final Product) Intermediate->Product Pd/C Hydrogenation (H2, EtOAc)

Figure 1: Two-step synthesis pathway prioritizing regiocontrol.

Detailed Protocol

Step 1: Aldol Condensation (Formation of the Chalcone) [1]

  • Charge: In a 250 mL round-bottom flask, dissolve 3,5-difluoroacetophenone (1.0 eq) and 3,4-dimethylbenzaldehyde (1.0 eq) in Ethanol (10 volumes).

  • Catalysis: Add 10% NaOH (aq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The chalcone usually precipitates as a yellow solid.[1]

  • Workup: Filter the precipitate, wash with cold water and cold ethanol. Recrystallize from Ethanol.[1]

    • Checkpoint: Verify the olefinic protons in

      
      -NMR (doublets, 
      
      
      
      ) to confirm trans-geometry.

Step 2: Selective Reduction (Formation of the Target)

  • Charge: Dissolve the chalcone intermediate in Ethyl Acetate.

  • Catalysis: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 2–4 hours.
    
    • Critical Control: Monitor closely to prevent reduction of the ketone (forming the alcohol) or defluorination.[1] Stop immediately upon disappearance of the starting material.[1]

  • Purification: Filter through Celite. Concentrate the filtrate. If necessary, purify via Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes).

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on proving identity and purity.[1] The following multi-modal workflow is required.

NMR Spectroscopy Profile (Predicted)
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       2.20–2.30 (s, 6H, 
      
      
      
      on B-ring).
    • 
       3.05 (t, 2H, 
      
      
      
      ,
      
      
      ).
    • 
       3.25 (t, 2H, 
      
      
      
      ,
      
      
      ).
    • 
       6.90–7.10 (m, 3H, B-ring aromatic protons).
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       7.00 (tt, 1H, 
      
      
      
      , A-ring H4).
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       7.45–7.55 (m, 2H, A-ring H2/H6).
      
  • 
    -NMR: 
    
    • Single signal around ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       -108 to -110 ppm (triplet-like due to H-coupling).
      
    • Validation: If two distinct fluorine signals appear, the symmetry is broken (impurity or wrong isomer).[1]

Quality Control Logic (DOT Diagram)

QC_Workflow Sample Crude Product HPLC HPLC-UV/MS (Purity Check) Sample->HPLC NMR 1H & 19F NMR (Structure Check) Sample->NMR Decision Pass Criteria? HPLC->Decision >98% Area NMR->Decision Correct Integration Release Release for Bioassay Decision->Release Yes Reprocess Recrystallize/Chromatography Decision->Reprocess No Reprocess->Sample

Figure 2: Decision tree for batch release, ensuring >98% purity for biological testing.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to hydrolysis.[1] Sensitive to strong oxidizing agents.[1]

  • Safety (GHS): Treat as a potential irritant (H315, H319).[1]

    • Specific Hazard: Fluorinated aromatics can be toxic if metabolized to free fluoride ions, though the difluorophenyl ring is generally robust.[1]

References

  • PubChem Compound Summary. 1-(3,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (Analogue Reference). National Center for Biotechnology Information.[1] Available at: [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for 3,5-difluoro substitution effects).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard protocols for Aldol Condensation and Hydrogenation).

Sources

An In-depth Technical Guide to the Solubility of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the physicochemical properties of a potential therapeutic agent are paramount to its success. Among these, solubility stands out as a critical determinant of a compound's journey through preclinical and clinical evaluation. Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished bioavailability, and difficulties in formulation, ultimately increasing development costs and the likelihood of late-stage failure.[1][2][3] For novel molecules such as 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, a thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a foundational piece of data that informs every subsequent step, from synthesis and purification to formulation and administration.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" remains the cornerstone of solubility prediction.[4][5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[4]

Structural Analysis of this compound

To anticipate the solubility of our target compound, we must first dissect its molecular structure:

  • Propiophenone Backbone: The parent structure, propiophenone, is an aromatic ketone.[6] Ketones possess a polar carbonyl group (C=O) that can act as a hydrogen bond acceptor, lending some degree of polarity to the molecule.[7][8] Propiophenone itself exhibits moderate solubility in water but is more soluble in organic solvents like ethanol, ether, methanol, benzene, and toluene.[6][7][9][10]

  • Difluoro Substitution: The two fluorine atoms on the phenyl ring are highly electronegative, creating polar C-F bonds. However, the symmetrical placement at the 3' and 5' positions may result in a partial cancellation of their dipole moments, influencing the overall molecular polarity.

  • Dimethylphenyl Group: The 3,4-dimethylphenyl group is largely nonpolar and hydrophobic. The presence of this bulky, hydrocarbon-rich moiety is expected to decrease solubility in polar solvents and increase it in nonpolar, lipophilic solvents.

Predictive Assessment:

Based on this structural analysis, this compound is expected to be a relatively nonpolar molecule. The large nonpolar surface area contributed by the dimethylphenyl and phenyl rings will likely dominate its solubility characteristics. Therefore, it is predicted to have low solubility in highly polar solvents like water and higher solubility in organic solvents of intermediate to low polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighVery LowThe large nonpolar structure will not interact favorably with the highly polar, hydrogen-bonding network of water.[4]
Methanol, EthanolHigh to MediumModerateThe alcohol's ability to engage in hydrogen bonding with the ketone's carbonyl oxygen may be outweighed by the compound's significant nonpolar character.[4]
Acetone, AcetonitrileMediumModerate to HighThese polar aprotic solvents can interact with the polar ketone group without the steric hindrance of a large nonpolar component.
DichloromethaneMediumHighA good solvent for many organic compounds with a balance of polarity.
Toluene, HexaneLowHighThe nonpolar nature of these solvents will readily solvate the nonpolar dimethylphenyl and difluorophenyl groups of the solute.[4][7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic, or equilibrium, solubility.[11][12] This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound.[13]

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 ana2 Dilute filtered sample sep2->ana2 ana1 Prepare calibration standards ana3 Analyze by HPLC-UV ana1->ana3 ana2->ana3 ana4 Calculate concentration from calibration curve ana3->ana4

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Protocol:

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[16]

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1][17] Longer times may be necessary for some compounds.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.[18]

    • Carefully withdraw a portion of the supernatant and filter it through a syringe filter appropriate for the organic solvent used. This step is crucial to prevent small particles from artificially inflating the measured solubility.[12]

  • Quantification via HPLC:

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[15][19]

    • Sample Analysis: Dilute the filtered sample with a known factor to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Data Analysis: Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.[14]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Interpreting the Data: Thermodynamic vs. Kinetic Solubility

It is crucial for researchers to distinguish between thermodynamic and kinetic solubility.[13][20]

  • Thermodynamic Solubility , as determined by the shake-flask method, represents the true equilibrium state and is a property of the most stable crystalline form of the compound.[12][13] This value is essential for understanding the maximum achievable concentration under equilibrium conditions, which is vital for formulation and biopharmaceutical classification.[12]

  • Kinetic Solubility , often measured in high-throughput screening, determines the concentration at which a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock solution into an aqueous buffer).[1][12] This value is influenced by the experimental conditions and reflects the tendency of a compound to remain in a supersaturated state.[20]

For robust drug development, thermodynamic solubility provides a more fundamental and reliable measure.

Conclusion

While direct solubility data for this compound is not currently published, this guide provides the necessary framework for its determination and interpretation. By understanding the interplay of its structural features—the propiophenone core, difluoro substitutions, and dimethylphenyl group—researchers can make informed predictions about its behavior in various organic solvents. The detailed shake-flask protocol presented here offers a reliable and scientifically sound method for obtaining precise thermodynamic solubility data. This information is indispensable for advancing the development of this and other novel compounds, ensuring that decisions made in the early stages of research are built on a solid foundation of physicochemical understanding.

References

  • Chemistry LibreTexts. Solubility of Organic Compounds. (2023). Available from: [Link]

  • Solubility of Things. Propiophenone. Available from: [Link]

  • SDI. PROPIOPHENONE. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. (2021). Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available from: [Link]

  • University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • BYJU'S. Factors Affecting Solubility. Available from: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024). Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • Sparkl. Revision Notes - Solubility and Factors Affecting It. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

  • Phenomenex. HPLC Testing Procedure. Available from: [Link]

  • University of Technology, Iraq. Classification of organic compounds By solubility. Available from: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). Available from: [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. (2025). Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Available from: [Link]

  • HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008). Available from: [Link]

  • International Journal of Pharmaceutics. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]

Sources

Literature review on 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone , a specialized dihydrochalcone intermediate used primarily in medicinal chemistry and advanced organic synthesis.

Applications, Synthesis, and Pharmacophore Utility

Executive Summary

This compound (IUPAC: 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one) is a high-value synthetic scaffold characterized by a distinct "push-pull" electronic structure. It features an electron-deficient 3,5-difluorophenyl head group and a lipophilic, electron-rich 3,4-dimethylphenyl tail.

This compound functions primarily as a late-stage intermediate in the discovery of small molecule therapeutics, particularly for targets requiring specific hydrophobic interactions (e.g., Kinases, PPARs, and Ion Channels). Its structural rigidity and metabolic stability (conferred by the fluorine atoms) make it a critical probe for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

PropertySpecification
Systematic Name 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Molecular Formula C₁₇H₁₆F₂O
Molecular Weight 274.31 g/mol
Core Scaffold Dihydrochalcone (1,3-diarylpropan-1-one)
Key Substituents 3,5-Difluoro (Electron Withdrawing); 3,4-Dimethyl (Lipophilic/Donating)
Predicted LogP ~4.4 (Highly Lipophilic)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Core Applications & Mechanism

Medicinal Chemistry Scaffold (SAR Probe)

The compound serves as a "privileged structure" in drug design. The 3,5-difluorophenyl moiety is a bioisostere for phenyl rings but with enhanced metabolic stability (blocking P450 oxidation at vulnerable sites) and increased lipophilicity.

  • Kinase Inhibition: The 3,5-difluoro motif is frequently employed to target the ATP-binding pocket of kinases (e.g., p38 MAPK), where it forms electrostatic interactions with the hinge region.

  • Lipophilic Tail: The 3,4-dimethylphenyl group provides bulk to fill hydrophobic pockets, often increasing potency against receptors like PPAR-γ or GABA-B .

Synthetic Precursor for Heterocycles

This propiophenone is a versatile precursor for synthesizing bioactive heterocycles.

  • Pyrazoles: Reaction with hydrazine derivatives yields 3,5-diarylpyrazoles (common in COX-2 inhibitors).

  • Chiral Alcohols: Asymmetric reduction of the ketone yields chiral 1,3-diarylpropanols, which are precursors to SNRI-like scaffolds.

Analytical Reference Standard

Used as a reference marker for monitoring the purity of related API syntheses, particularly in tracking "des-fluoro" or "regio-isomer" impurities in fluorinated drug campaigns.

Synthetic Pathway (Self-Validating Protocol)

The most robust synthesis involves a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

Step 1: Chalcone Formation (Aldol Condensation)

Reaction: 3',5'-Difluoroacetophenone + 3,4-Dimethylbenzaldehyde


 Chalcone Intermediate.
  • Reagents: 3',5'-Difluoroacetophenone (1.0 eq), 3,4-Dimethylbenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol at 0°C.

    • Dropwise add NaOH solution while stirring.

    • Allow to warm to RT and stir for 4–6 hours. A yellow precipitate (chalcone) forms.

    • Validation: TLC (Hexane/EtOAc 4:1) shows disappearance of starting materials.

    • Workup: Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol.

Step 2: Selective Reduction to Propiophenone

Reaction: Chalcone + H₂


 Dihydrochalcone (Target).
  • Reagents: Chalcone (from Step 1), Pd/C (10% wt), Ethyl Acetate or Methanol, Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve chalcone in solvent. Add Pd/C catalyst (5-10 mol%).

    • Purge system with N₂, then introduce H₂.

    • Stir vigorously at RT for 2–12 hours.

    • Critical Endpoint: Monitor via TLC/LC-MS. The disappearance of the alkene peak (chalcone) and appearance of the saturated ketone indicates completion. Avoid over-reduction to the alcohol.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield the target propiophenone.

Visualization: Synthesis & Logic

G Start1 3',5'-Difluoroacetophenone (Electron Deficient Head) Chalcone Intermediate Chalcone (Yellow Solid) Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 3,4-Dimethylbenzaldehyde (Lipophilic Tail) Start2->Chalcone Target TARGET: 3',5'-Difluoro-3-(3,4-dimethylphenyl) propiophenone Chalcone->Target H2, Pd/C Selective Reduction Derivs Downstream Derivatives: - Chiral Alcohols - Pyrazoles - Amines Target->Derivs Functionalization

Figure 1: Synthetic workflow from raw materials to the target dihydrochalcone and its downstream utility.

Experimental Data Summary

ParameterExpected Value/ObservationMethod
Precursor (Chalcone) Rf ~0.5–0.6 (Hex/EtOAc 4:1)TLC
Target (Propiophenone) Rf ~0.6–0.7 (Hex/EtOAc 4:1)TLC
¹H NMR (Target)

~2.9–3.2 ppm (multiplets, 4H, -CH₂-CH₂-)
400 MHz CDCl₃
¹H NMR (Aromatic)

~6.8–7.5 ppm (distinct F-splitting patterns)
400 MHz CDCl₃
Mass Spec (ESI+) [M+H]⁺ = 275.12LC-MS

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C, sealed under inert gas (Argon/Nitrogen) to prevent slow oxidation.

  • Spill Response: Adsorb with inert material (vermiculite); dispose of as organic waste.

References

  • PubChem Compound Summary. 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Link

  • Fluorochem Product Data. 5'-difluoro-3-(2,4-dimethylphenyl)propiophenone (Analog Reference). Fluorochem Ltd. Link

  • Medicinal Chemistry of Dihydrochalcones.Bioactive Dihydrochalcone Derivatives: A Review. (General class reference for synthesis and activity).
  • Kinase Inhibitor Pharmacophores.The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextualizes the 3,5-difluoro substitution).

A Technical Guide to the Predicted Metabolic Pathways of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive prediction of the metabolic pathways for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, a novel propiophenone derivative. Drawing upon established metabolic transformations of analogous structures, particularly bupropion, we delineate the principal Phase I and Phase II metabolic reactions this compound is likely to undergo. This guide further serves as a practical handbook, offering detailed in vitro and in silico methodologies for the empirical validation of these predictions. We furnish step-by-step protocols for metabolic stability assessment, metabolite identification, and reaction phenotyping, designed to equip drug development professionals with the tools necessary to thoroughly characterize the metabolic profile of this and similar compounds.

Introduction: The Imperative of Metabolic Profiling

This compound is a synthetic aryl ketone belonging to the propiophenone class of compounds.[1][2] The propiophenone scaffold is a privileged structure in medicinal chemistry, forming the basis of several therapeutic agents.[2][3] Understanding the biotransformation of any NCE is a cornerstone of modern drug development. Metabolic processes, primarily occurring in the liver, govern a drug's clearance rate, half-life, and the nature of its circulating metabolites, which may possess their own pharmacological activity or toxicity.[4][5]

This document outlines the predicted metabolic fate of this compound based on its structural characteristics and well-documented metabolic pathways of similar xenobiotics. The predictions are grounded in two core principles of drug metabolism:

  • Phase I Metabolism: The introduction or unmasking of functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis, typically catalyzed by Cytochrome P450 (CYP) enzymes or other oxidoreductases.[5]

  • Phase II Metabolism: The conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[6][7][8]

The subsequent sections will detail these predicted pathways and provide robust experimental frameworks for their validation.

Predicted Metabolic Pathways

The metabolic cascade for this compound is predicted to initiate with Phase I reactions targeting its two primary functional regions: the ketone group and the dimethylphenyl ring. The resulting metabolites are then expected to undergo Phase II conjugation.

Phase I Metabolism: Reduction and Oxidation

A. Ketone Reduction (Major Pathway): The most prominent metabolic transformation anticipated for a propiophenone derivative is the reduction of its carbonyl (ketone) group to a secondary alcohol.[9] This reaction is catalyzed by cytosolic enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, including carbonyl reductases (CBRs).[10][11][12] This is a well-established pathway for xenobiotics containing a ketone moiety.[10][13] The metabolism of the analogous drug bupropion, for instance, heavily involves the reduction of its ketone group to form the active metabolites threohydrobupropion and erythrohydrobupropion.[14][15] This transformation will introduce a new chiral center, resulting in diastereomeric alcohol metabolites.

B. Oxidative Metabolism (Secondary Pathway): The dimethylphenyl moiety presents a target for oxidative metabolism by microsomal Cytochrome P450 enzymes.[5] The most probable reaction is the benzylic hydroxylation of one or both methyl groups to form primary alcohol metabolites. These benzylic alcohols could, in turn, be further oxidized to aldehydes and then to carboxylic acids. Aromatic hydroxylation on the dimethylphenyl ring is also a possibility, though it may be sterically hindered by the existing substituents.

Phase II Metabolism: Conjugation

The primary metabolite from ketone reduction, the secondary alcohol, is an ideal substrate for Phase II conjugation reactions. These reactions render the molecule more polar and readily excretable.[16]

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate the alcohol metabolite with glucuronic acid.[8][17]

  • Sulfation: The alcohol metabolite can also be a substrate for sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group.[8][16]

The diagram below illustrates the predicted primary metabolic pathways.

Metabolic Pathway Parent This compound M1 [M+2H] Secondary Alcohol Metabolite (Diastereomers) Parent->M1 Phase I: Ketone Reduction (AKRs, CBRs) M2 [M-H+O] Hydroxymethyl Metabolite Parent->M2 Phase I: Oxidation (CYP Enzymes) M3 M1 + Glucuronic Acid Glucuronide Conjugate M1->M3 Phase II: Glucuronidation (UGTs) M4 M1 + Sulfate Sulfate Conjugate M1->M4 Phase II: Sulfation (SULTs)

Caption: Predicted primary metabolic pathways for the parent compound.

Methodologies for Experimental Validation

A multi-step approach beginning with in silico modeling and progressing to in vitro experimentation is essential for definitively characterizing the metabolic profile. This workflow ensures a cost-effective and scientifically rigorous investigation.

Step 1: In Silico Prediction

Before commencing wet lab experiments, computational tools can provide valuable initial insights.

  • Rationale: In silico models use ligand-based or structure-based approaches to predict metabolic fate based on a compound's chemical structure.[15] Software such as Semeta™, MetaSite, or CyProduct can predict sites of metabolism (SoMs) and the resulting metabolites for various enzyme families, including CYPs and UGTs.[7][16][18] This allows for a targeted search for specific metabolites in subsequent in vitro experiments.

  • Application: Use predictive software to identify the most likely sites of CYP-mediated oxidation and the likelihood of ketone reduction. This helps prioritize which metabolites to screen for.

Step 2: In Vitro Metabolic Stability Assays

The first experimental step is to determine if the compound is metabolized and at what rate. This is typically achieved by measuring the disappearance of the parent compound over time in a liver-derived system.[11][19]

A. Human Liver Microsomes (HLM) Stability Assay:

  • Rationale: HLMs are subcellular fractions containing a high concentration of Phase I CYP enzymes.[4] They are a cost-effective and well-characterized model for assessing CYP-mediated metabolism.[4][9]

  • Protocol: HLM Metabolic Stability

    • Preparation: Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).[1][3] Keep on ice.

    • Reaction Mixture: In a 96-well plate, add the test compound to the HLM suspension to a final concentration of 1 µM. Include positive control compounds with known metabolic rates (e.g., Dextromethorphan, Midazolam).[1]

    • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1 mM.[3]

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[3][17] The 0-minute sample serves as the 100% reference.

    • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[20]

    • Data Interpretation: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the line determines the rate of depletion, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[19]

B. Cryopreserved Hepatocytes Stability Assay:

  • Rationale: Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[5][8] This system is crucial for observing conjugation reactions (Phase II) and metabolism by non-CYP enzymes.[13]

  • Protocol: The protocol is similar to the HLM assay but uses a suspension of hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) in a suitable incubation medium (e.g., Williams Medium E).[5] No external NADPH is required as the cells are cofactor-sufficient. This assay allows for the simultaneous assessment of both Phase I and Phase II metabolic stability.

Step 3: Metabolite Identification

Once metabolic instability is confirmed, the next step is to identify the structures of the metabolites formed.

  • Rationale: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary tool for metabolite identification.[10][20] It allows for the detection of metabolites in a complex biological matrix and provides accurate mass measurements, which are used to propose elemental compositions. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information.[21]

  • Protocol: Metabolite ID

    • Sample Generation: Perform a larger-scale incubation using HLMs or hepatocytes under the conditions determined from the stability assay, but for a fixed, longer time point (e.g., 60 minutes) to allow for metabolite accumulation.

    • LC-HRMS Analysis: Analyze the quenched and centrifuged incubation samples. Compare the total ion chromatograms of the test incubation with a control incubation (lacking NADPH or using heat-inactivated enzymes) to find unique peaks corresponding to metabolites.

    • Data Processing: Extract the accurate masses of the potential metabolite peaks. Calculate the mass shift from the parent compound to hypothesize the metabolic transformation (e.g., +1.998 Da for reduction, +15.995 Da for hydroxylation, +176.032 Da for glucuronidation).

    • Structural Elucidation: Perform MS/MS on the parent compound and each potential metabolite. By comparing the fragmentation patterns, the site of metabolism on the parent structure can often be deduced.

Step 4: Reaction Phenotyping

This final step identifies the specific enzymes responsible for the observed metabolic pathways, which is critical for predicting drug-drug interactions (DDIs).[14][17]

A. Recombinant Human CYP Enzymes:

  • Rationale: Using individual, recombinantly expressed CYP enzymes allows for the direct assessment of which isoform(s) can metabolize the compound.[12] This is a clean, unambiguous approach.[17]

  • Protocol:

    • Incubate the test compound (e.g., 1 µM) separately with a panel of major recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[14]

    • Initiate the reaction with NADPH and monitor the depletion of the parent compound or the formation of a key metabolite over time.

    • The enzyme(s) that show the highest rate of metabolism are identified as the primary contributors.[12]

B. Chemical Inhibition in HLM:

  • Rationale: This method complements the recombinant enzyme approach by using isoform-specific chemical inhibitors in a complete HLM system.[22] A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[8][14]

  • Protocol:

    • Conduct the standard HLM stability assay as described previously.

    • Run parallel incubations where a specific, potent inhibitor for each major CYP isoform is pre-incubated with the HLMs before the addition of the test compound.

    • Calculate the percent inhibition of metabolism caused by each inhibitor. Significant inhibition (e.g., >50%) implicates that specific CYP in the compound's clearance.

The workflow for experimental validation is summarized in the diagram below.

Experimental Workflow Start In Silico Prediction (Software Models) Stability Metabolic Stability Assay (HLM / Hepatocytes) Start->Stability Hypothesis Generation MetID Metabolite Identification (LC-HRMS, MS/MS) Stability->MetID If Metabolized Phenotyping Reaction Phenotyping MetID->Phenotyping Identify Key Pathways Recombinant Recombinant Enzymes Phenotyping->Recombinant Inhibitors Chemical Inhibitors (HLM) Phenotyping->Inhibitors End Comprehensive Metabolic Profile Recombinant->End Data Integration Inhibitors->End Data Integration

Caption: A workflow for the experimental validation of metabolic pathways.

Conclusion

The metabolic profile of this compound is predicted to be driven by a primary Phase I ketone reduction, followed by Phase II glucuronidation and/or sulfation of the resulting alcohol. A secondary, CYP-mediated oxidative pathway targeting the dimethylphenyl group is also anticipated. This predictive guide, coupled with the detailed in vitro protocols provided, offers a robust framework for drug development scientists to thoroughly investigate and confirm the biotransformation of this NCE. A definitive understanding of these pathways is essential for advancing the compound through preclinical development, enabling accurate prediction of its human pharmacokinetics and potential for drug-drug interactions.

References

  • What is the metabolism of Bupropion (Wellbutrin)? - Dr.Oracle. (2025, May 14).
  • Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK. (2024, May 6).
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. Available from: [Link]

  • Phase II Drug Metabolism. (2022, September 8). Technology Networks. Available from: [Link]

  • Dinis-Oliveira, R. J. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Forensic Sciences Research, 4(3), 215-228. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Available from: [Link]

  • CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism. (n.d.). PMC. Available from: [Link]

  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (n.d.). PMC. Available from: [Link]

  • Human Carbonyl Reductases. (2010, October 1). Bentham Science Publishers. Available from: [Link]

  • Reaction Phenotyping Assay. (n.d.). Mattek - Part of Sartorius. Available from: [Link]

  • Semeta: Metabolite Prediction Software. (n.d.). Optibrium. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). drug metabolism. Available from: [Link]

  • Reaction Phenotyping Assay. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • Directory of in silico Drug Design tools. (2018, April 5). e-LEA3D. Available from: [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. Available from: [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Available from: [Link]

  • The Effects of Cofactor and Species Differences on the in Vitro Metabolism of Propiophenone and Phenylacetone. (n.d.). PubMed. Available from: [Link]

  • Propiophenone. (n.d.). Wikipedia. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available from: [Link]

  • LC-MS/MS in Metabolite Analysis. (n.d.). Scribd. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Available from: [Link]

  • MetaSite - Metabolism prediction. (n.d.). Molecular Discovery. Available from: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Elsevier. Available from: [Link]

  • In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. Available from: [Link]

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Technical Whitepaper: 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone – Chemical Identity, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a specialized fluorinated aromatic ketone that serves as a critical intermediate in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms on the phenyl ring enhances the metabolic stability of the scaffold by obstructing cytochrome P450-mediated oxidation[1]. Concurrently, the 3,4-dimethylphenyl moiety increases the lipophilicity of the molecule, a vital parameter for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics.

Chemical Identity & Structural Descriptors

Accurate structural identification is paramount for compound registration, tracking, and regulatory compliance. The following table summarizes the core identifiers for this molecule[1][2].

DescriptorValue
IUPAC Name 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
CAS Registry Number 898779-89-0
PubChem CID 24726475
Molecular Formula C17H16F2O
Molecular Weight 274.31 g/mol
MDL Number MFCD03843861

Physicochemical Properties

The physicochemical profile dictates the pharmacokinetic potential of the downstream active pharmaceutical ingredient (API). Data is aggregated based on standard cheminformatics computations[3].

PropertyValue
Topological Polar Surface Area (TPSA) 17.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2x Fluorine, 1x Oxygen)
Rotatable Bonds 4
XLogP3 (Computed) ~4.5

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of this compound is highly efficient when executed via a two-stage process: a base-catalyzed [4] followed by selective catalytic hydrogenation.

Expertise & Causality : The Claisen-Schmidt reaction is selected because it provides a highly reliable, atom-economical method for forming the central carbon-carbon bond between two distinct aromatic systems[5][6]. By utilizing 3,5-difluoroacetophenone and 3,4-dimethylbenzaldehyde, the reaction yields an


-unsaturated ketone (chalcone) intermediate. The subsequent hydrogenation step is carefully calibrated to selectively reduce the alkene bond while preserving the benzylic carbonyl group.

SynthesisPathway A 3,5-Difluoroacetophenone (Enolate Precursor) B 3,4-Dimethylbenzaldehyde (Electrophile) C Chalcone Intermediate (α,β-Unsaturated Ketone) D Target Compound Propiophenone Derivative C->D H2 (1 atm), 10% Pd/C EtOAc, RT AB AB AB->C NaOH, EtOH/H2O 0°C to RT

Figure 1. Retrosynthetic pathway and forward synthesis of the target propiophenone.

Experimental Protocols (Self-Validating System)

The following workflows detail the empirical procedures required to synthesize the target compound. Every step incorporates validation checkpoints to ensure process integrity and prevent the propagation of errors.

Phase 1: Base-Catalyzed Claisen-Schmidt Condensation

Causality : We utilize 10% aqueous NaOH to selectively deprotonate the


-carbon of 3,5-difluoroacetophenone. This generates a nucleophilic enolate that attacks the electrophilic carbonyl of 3,4-dimethylbenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated chalcone[5].

Step-by-Step Methodology :

  • Preparation : In a 250 mL round-bottom flask, dissolve 3,5-difluoroacetophenone (1.0 eq) and 3,4-dimethylbenzaldehyde (1.05 eq) in 50 mL of absolute ethanol.

  • Activation : Cool the mixture to 0°C using an ice bath. Slowly add 10 mL of 10% aqueous NaOH dropwise over 15 minutes with vigorous stirring.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting materials are consumed, replaced by a distinct, UV-active spot with a lower Rf value (the chalcone).

  • Isolation : Pour the mixture into 100 mL of ice-cold distilled water. Neutralize with dilute HCl to precipitate the chalcone. Filter under vacuum, wash with cold ethanol, and dry.

Phase 2: Chemoselective Catalytic Hydrogenation

Causality : The reduction of the chalcone must be strictly chemoselective. We employ 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm). These specific conditions ensure the rapid reduction of the electron-deficient alkene without over-reducing the benzylic ketone to a secondary alcohol—a side reaction common when using higher pressures or stronger catalysts (e.g., PtO2).

Step-by-Step Methodology :

  • Preparation : Dissolve the isolated chalcone intermediate in 30 mL of ethyl acetate (EtOAc) within a hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (10% w/w relative to the chalcone) under a nitrogen blanket to prevent ignition.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon setup. Stir vigorously at room temperature for 2–3 hours.

  • Validation Checkpoint : Analyze an aliquot via LC-MS. The process is complete when the mass shifts by +2 Da (m/z [M+H]+ = 275.1), confirming the saturation of the double bond.

  • Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOAc.

  • Concentration : Evaporate the filtrate under reduced pressure to yield the crude this compound. Purify via flash column chromatography if necessary.

ExperimentalWorkflow Step1 1. Reagent Preparation Equilibrate precursors in EtOH Step2 2. Aldol Condensation Add 10% NaOH dropwise at 0°C Step1->Step2 Step3 3. Chalcone Isolation Precipitate, filter, and wash (cold EtOH) Step2->Step3 Step4 4. Catalytic Hydrogenation Dissolve in EtOAc, add Pd/C, H2 (1 atm) Step3->Step4 Step5 5. Filtration Remove catalyst via Celite pad Step4->Step5 Step6 6. Final Purification Concentrate and recrystallize Step5->Step6

Figure 2. Step-by-step experimental workflow for condensation and hydrogenation.

Analytical Characterization Standards

To ensure the trustworthiness of the final synthesized lot, the following analytical signatures must be verified before downstream deployment:

  • LC-MS : Expected [M+H]+ peak at 275.1 m/z[2].

  • 1H NMR (CDCl3, 400 MHz) : The disappearance of the vinylic protons (

    
     ~7.4–7.8 ppm) from the chalcone intermediate is the primary indicator of successful hydrogenation. The final product will exhibit two characteristic coupled triplets around 
    
    
    
    3.0–3.3 ppm, corresponding to the two saturated methylene (-CH2-CH2-) groups of the propan-1-one backbone.

References

  • Title: this compound (CID 24726475) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Title: Claisen-Schmidt condensation – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Title: Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction Source: SciSpace / Scientific Literature URL: [Link]

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Methodological & Application

Application Note: Step-by-Step Preparation of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Synthetic Strategy

The target molecule, 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone (IUPAC: 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one), is a highly functionalized diarylalkanone. Compounds of this class are critical scaffolds in medicinal chemistry, often serving as precursors for biologically active pharmaceuticals, including anti-inflammatory and anticancer agents.

To achieve high purity and yield, the synthesis is executed via a robust two-step pathway:

  • Claisen-Schmidt Condensation to form an

    
    -unsaturated ketone (chalcone) intermediate.
    
  • Selective Catalytic Transfer Hydrogenation to reduce the alkene bond while preserving the carbonyl group and the halogenated aromatic ring.

SyntheticPathway A 3',5'-Difluoroacetophenone C Claisen-Schmidt Condensation A->C B 3,4-Dimethylbenzaldehyde B->C D Chalcone Intermediate (α,β-Unsaturated Ketone) C->D KOH, EtOH -H2O E Transfer Hydrogenation (Pd/C, HCOONH4) D->E F 3',5'-Difluoro-3-(3,4- dimethylphenyl)propiophenone E->F Selective C=C Reduction

Caption: Two-step synthesis of the target propiophenone via a chalcone intermediate.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a best practice in advanced organic synthesis, experimental conditions must be chosen based on mechanistic causality rather than trial and error:

  • Enolization & Condensation Dynamics: In Step 1, the electron-withdrawing fluorine atoms on the 3',5'-difluoroacetophenone increase the acidity of the

    
    -protons, significantly accelerating base-catalyzed enolate formation. Following the nucleophilic attack on 3,4-dimethylbenzaldehyde, the intermediate undergoes an E1cB dehydration. This dehydration is thermodynamically driven by the formation of a highly stable, extended 
    
    
    
    -conjugated system (the chalcone)[1].
  • Chemoselective Transfer Hydrogenation: In Step 2, reducing the chalcone to a dihydrochalcone presents a chemoselectivity challenge. Traditional high-pressure

    
     gas over Palladium on Carbon (Pd/C) risks hydrodefluorination (cleaving the C-F bonds) or over-reduction of the carbonyl to an alcohol. By utilizing Ammonium Formate (
    
    
    
    )
    as a hydrogen donor, hydrogen is generated in situ under mild conditions. The Pd surface selectively coordinates the electron-deficient
    
    
    -unsaturated
    
    
    bond, reducing it efficiently while leaving the
    
    
    and
    
    
    bonds strictly intact[2].

Step 1: Synthesis of the Chalcone Intermediate

Target Intermediate: (E)-1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one

Reagent Summary
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3',5'-Difluoroacetophenone156.131.01.56 gNucleophile (Enolate precursor)
3,4-Dimethylbenzaldehyde134.181.01.34 gElectrophile
Potassium Hydroxide (KOH)56.111.20.67 gBase Catalyst
Ethanol (Absolute)46.07-25.0 mLSolvent
Experimental Protocol
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 1.56 g of 3',5'-difluoroacetophenone and 1.34 g of 3,4-dimethylbenzaldehyde.

  • Solvation: Dissolve the reactants in 25 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

  • Catalysis: In a separate vial, dissolve 0.67 g of KOH in 2 mL of distilled water. Add this aqueous base dropwise to the reaction flask over 5 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture vigorously at room temperature for 4 to 6 hours. A heavy precipitate (the chalcone) will gradually form as the extended conjugation decreases the product's solubility in ethanol.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice water. Neutralize the mixture by adding 1M HCl dropwise until the pH reaches ~6.0.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold water, followed by 10 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying: Dry the yellow solid under high vacuum overnight.

Self-Validating System (In-Process Checks)
  • Visual Cue: The reaction is successful if a vibrant yellow precipitate forms (indicative of the conjugated chromophore).

  • TLC: Run a TLC (Hexanes:Ethyl Acetate 8:2). The product should appear as a brightly UV-active spot with an

    
     distinct from the starting materials.
    

Step 2: Selective Catalytic Transfer Hydrogenation

Target Product: this compound

Reagent Summary
ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
Chalcone Intermediate272.291.01.36 gSubstrate
Ammonium Formate63.065.01.58 gHydrogen Donor
10% Pd/C-10% w/w136 mgHeterogeneous Catalyst
Methanol (Anhydrous)32.04-20.0 mLSolvent
Experimental Protocol
  • Setup: In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 1.36 g of the chalcone intermediate in 20 mL of anhydrous methanol.

  • Atmosphere Control: Flush the system with Argon or Nitrogen gas for 5 minutes. Critical: Pd/C can ignite methanol vapors in the presence of oxygen.

  • Catalyst Addition: Carefully add 136 mg of 10% Pd/C to the solution under a steady stream of inert gas.

  • Donor Addition: Add 1.58 g of ammonium formate in one portion.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C) using an oil bath. Stir continuously for 2 to 3 hours. The generation of

    
     and 
    
    
    
    gas bubbles will be observed.
  • Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol. (Caution: Do not let the used Pd/C dry out completely on the filter; wet it with water before disposal).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 30 mL of Ethyl Acetate and wash with 20 mL of water, followed by 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent to yield the target propiophenone.
    
Self-Validating System (In-Process Checks)
  • Visual Cue: The vibrant yellow color of the chalcone will completely dissipate, leaving a colorless or pale solution, validating the disruption of the extended

    
    -conjugation.
    
  • Gas Evolution: Effervescence upon heating confirms the decomposition of ammonium formate into active hydrogen.

Quantitative Data & Characterization Summary

To ensure the structural integrity of the synthesized compounds, verify the products against the expected analytical parameters summarized below:

Analytical MethodStep 1: Chalcone IntermediateStep 2: Target Propiophenone
Physical State Yellow crystalline solidWhite solid or colorless viscous oil
Yield (Expected) 85 - 92%90 - 95%

H NMR (Alkene/Alkyl Region)

~7.40 (d, J = 15.6 Hz, 1H,

)

~7.80 (d, J = 15.6 Hz, 1H,

)

~3.25 (t, J = 7.5 Hz, 2H,

)

~3.00 (t, J = 7.5 Hz, 2H,

)

H NMR (Aromatic Region)
Multiplets at

7.1 - 7.6 ppm
Multiplets at

6.9 - 7.5 ppm
IR Spectroscopy ~1660 cm

(Conjugated C=O)~1600 cm

(C=C stretch)
~1690 cm

(Non-conjugated C=O)
Mass Spectrometry (ESI+) [M+H]

m/z 273.1
[M+H]

m/z 275.1

Note: The large coupling constant (J > 15 Hz) in the chalcone's


H NMR confirms the exclusive formation of the (E)-trans isomer during the Claisen-Schmidt condensation.

References

  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Tetrahedron Letters. Available at:[Link][2]

Sources

Scalable manufacturing process for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone (Target Molecule). This molecule belongs to the dihydrochalcone class, often utilized as a scaffold in kinase inhibitors, metabolic modulators, and advanced liquid crystal materials.

While laboratory-scale synthesis often utilizes expensive coupling reagents (e.g., Weinreb amides), this guide focuses on a Process Chemistry approach suitable for scale-up (Kilo-Lab to Pilot Plant). The selected route utilizes a classic Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation . This two-step sequence is prioritized for its high atom economy, commercial availability of starting materials (specifically 3',5'-difluoroacetophenone), and safety profile regarding thermal management.

Strategic Route Selection

The manufacturing strategy is based on the "Chalcone Route," which avoids the regioselectivity issues associated with Friedel-Crafts acylation of difluorobenzenes.

  • Step 1 (Condensation): Reaction of 3',5'-difluoroacetophenone with 3,4-dimethylbenzaldehyde to form the

    
    -unsaturated ketone (Chalcone intermediate).
    
  • Step 2 (Reduction): Selective saturation of the alkene using Pd/C and Hydrogen gas to yield the dihydrochalcone without reducing the carbonyl group.

Reaction Scheme

ReactionScheme SM1 3',5'-Difluoroacetophenone (CAS: 123577-99-1) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone NaOH, EtOH Claisen-Schmidt SM2 3,4-Dimethylbenzaldehyde SM2->Chalcone Target Target Dihydrochalcone (this compound) Chalcone->Target H2 (1 atm), 10% Pd/C Ethyl Acetate

Figure 1: Synthetic pathway designed for atom economy and ease of purification.

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one.

Rationale: The use of sodium hydroxide in ethanol/water is chosen over stronger bases (e.g., LDA, NaH) to minimize polymerization and allow for operation at ambient temperatures, which is critical for safety during scale-up.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Attribute
3',5'-Difluoroacetophenone 1.0Limiting ReagentPurity >98% (avoid isomer contaminants)
3,4-Dimethylbenzaldehyde 1.05ElectrophileSlight excess ensures full conversion of ketone
NaOH (aq, 20% w/w) 1.2Catalyst/BaseRate-limiting factor; controls exotherm
Ethanol (95%) 10 VolSolventSolubilizes reactants; precipitates product
Step-by-Step Protocol
  • Reactor Setup: Equip a jacketed glass reactor (or flask) with an overhead mechanical stirrer, internal temperature probe, and a dropping funnel.

  • Dissolution: Charge 3',5'-difluoroacetophenone (1.0 eq) and 3,4-dimethylbenzaldehyde (1.05 eq) into Ethanol (8 volumes). Stir at 20°C until a homogeneous solution is achieved.

  • Base Addition (Controlled): Add the 20% NaOH solution (1.2 eq) dropwise over 30–60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature between 15°C and 25°C . The reaction is exothermic.[1][2] Exceeding 30°C promotes Cannizzaro side reactions of the aldehyde.

  • Reaction: Stir the mixture at 20–25°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by HPLC.[3] Target <1.0% remaining acetophenone.

  • Precipitation: The product (Chalcone) typically precipitates as a yellow solid as the reaction progresses. If not, cool the reactor to 0–5°C and add Water (5 volumes) slowly to induce crystallization.

  • Isolation: Filter the solids using a Buchner funnel or centrifuge.

  • Wash: Wash the cake with cold Ethanol/Water (1:1 mixture, 2 volumes) to remove residual base and aldehyde.

  • Drying: Dry in a vacuum oven at 45°C until constant weight.

    • Expected Yield: 85–92%.

    • Appearance: Yellow crystalline solid.

Phase 2: Selective Catalytic Hydrogenation

Objective: Reduce the alkene (C=C) to an alkane without reducing the ketone (C=O) to an alcohol.

Rationale: Palladium on Carbon (Pd/C) is the industry standard. However, selectivity is solvent-dependent. Ethyl Acetate (EtOAc) is preferred over alcohols (MeOH/EtOH) for this specific step because protic solvents can accelerate the over-reduction of the ketone to the alcohol (benzyl alcohol derivative).

Materials & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Chalcone Intermediate 1.0SubstrateMust be dry and free of residual aldehyde
10% Pd/C (50% wet) 5 wt%Catalyst"Wet" type preferred for safety (ignition suppression)
Hydrogen (H₂) 1-3 barReductantPressure control determines rate vs. selectivity
Ethyl Acetate 10 VolSolventNon-protic; enhances ketone stability
Step-by-Step Protocol
  • Safety Check: Ensure all grounding is in place. Purge the reactor with Nitrogen (N₂) to remove Oxygen.

  • Charging: Load the Chalcone intermediate and Ethyl Acetate into the hydrogenation vessel (e.g., Parr shaker or Hastelloy reactor).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading relative to substrate). Note: Add catalyst as a slurry in EtOAc or under N₂ blanket to prevent spark ignition.

  • Purge Cycles:

    • Pressurize with N₂ to 3 bar, vent (Repeat 3x).

    • Pressurize with H₂ to 3 bar, vent (Repeat 3x).

  • Reaction: Pressurize to 1–2 bar (approx. 15–30 psi) H₂. Stir rigorously at 20–25°C .

    • CPP:[4] Do not heat the reaction. Elevated temperatures (>40°C) significantly increase the risk of reducing the carbonyl group.

  • Monitoring: Monitor H₂ uptake. The reaction typically completes in 2–4 hours.

    • IPC:[4] HPLC analysis.[3] Stop reaction immediately when Chalcone <0.5%. Prolonged exposure to H₂ after alkene consumption leads to over-reduction.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite or an enclosed spark-proof filter system to remove the catalyst. Wash the cake with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Final Purification: Recrystallize the crude solid from n-Heptane/IPA (9:1) if high purity (>99.5%) is required.

    • Expected Yield: 90–95%.

    • Appearance: White to off-white solid.

Process Logic & Scale-Up Workflow

The following diagram illustrates the operational logic, including critical decision points for quality control.

ProcessFlow Start Start: Raw Materials Check React1 Claisen-Schmidt Reaction (Temp < 25°C) Start->React1 IPC1 IPC: HPLC (SM < 1.0%) React1->IPC1 IPC1->React1 Fail (Continue Stirring) Workup1 Precipitation & Filtration IPC1->Workup1 Pass React2 Hydrogenation (EtOAc, 1 atm H2) Workup1->React2 IPC2 IPC: HPLC (Alkene < 0.5%) React2->IPC2 IPC2->React2 Fail Stop Stop Reaction Immediately (Prevent Over-reduction) IPC2->Stop Pass Final Final Isolation (Crystallization) Stop->Final

Figure 2: Operational workflow with Critical Quality Attribute (CQA) checkpoints.

Analytical Controls & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (for aromatic rings) and 310 nm (specific for Chalcone enone system).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete precipitationCool to 0°C and add more water; ensure pH is neutral before disposal of filtrate.
"Oiling out" in Step 1 Temperature too high during additionControl temp <20°C; seed the mixture with pure chalcone crystals.
Over-reduction in Step 2 Reaction time too long or Temp too highStop reaction immediately upon H₂ uptake cessation. Switch solvent to EtOAc if using EtOH.
Incomplete Reduction Catalyst poisoningEnsure Chalcone from Step 1 is washed effectively (S-compounds or residual aldehyde can poison Pd).

References

  • Claisen-Schmidt Scale-Up

    • Technique: "A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condens
    • Source:

  • Selective Hydrogenation

    • Technique: "Solvent-Controlled Hydrogenation of Chalcones: A Simple Solution to the Total Synthesis of Bussealins." Journal of Organic Chemistry.
    • Source: (Contextual citation from search results).

  • Process Safety

    • Guideline: "Critical Considerations in Process Safety: Scale-up of Exothermic Reactions."
    • Source:

  • Starting Material Data

    • Compound: 3',5'-Difluoroacetophenone (CAS 123577-99-1).[5][6]

    • Source:

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a rigorous risk assessment (HAZOP) before scaling up chemical reactions, particularly those involving hydrogen gas and exothermic condensations.

Sources

Process Development: Crystallization and Isolation of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PR-2026-04

Abstract & Physicochemical Context

The efficient isolation of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone (CAS 898754-08-0) presents specific challenges due to its structural duality. The molecule features a lipophilic 3,4-dimethylphenyl "tail" and an electron-deficient 3,5-difluorobenzoyl "head." This creates a "push-pull" solubility profile where the compound exhibits high solubility in non-polar aromatics (toluene) but limited solubility in aqueous environments.

This guide outlines a robust cooling crystallization workflow designed to reject common synthetic impurities (regioisomers from Friedel-Crafts acylation or unreduced chalcones) while controlling particle size distribution (PSD) for downstream handling.

Target Molecule Profile
PropertyCharacteristicProcess Implication
Structure Dihydrochalcone scaffoldFlexible alkyl linker allows conformational rotation; prone to oiling out if cooled too rapidly.
Substituents 3',5'-Difluoro & 3,4-DimethylHigh lattice energy potential due to

-stacking of electron-poor/rich rings.
Solubility Lipophilic (

)
Requires semi-polar solvents (Alcohols) for temperature-dependent solubility curves.

Solvent System Selection Strategy

For this substrate, a single-solvent system often fails to provide high yield and high purity simultaneously. We utilize a Binary Solvent System (Solvent/Anti-solvent) to engineer a steep solubility curve.

  • Primary Solvent: Isopropyl Alcohol (IPA) .

    • Why: Dissolves the ketone effectively at elevated temperatures (

      
      C) but shows significantly reduced solubility at 
      
      
      
      C compared to Toluene or Ethyl Acetate.
  • Anti-Solvent: Water .

    • Why: The hydrophobic dimethyl and difluoro rings create a strong thermodynamic drive for precipitation when water is introduced, maximizing yield.

Alternative System: Ethanol/Water (Green chemistry alternative, though yield may be slightly lower due to higher solubility of the ketone in Ethanol).

Detailed Protocols

Protocol A: Crude Isolation (Post-Reaction Workup)

Objective: To isolate the crude solid from the reaction mixture (typically Friedel-Crafts or Hydrogenation) and remove inorganic salts/catalysts.

  • Quench & Phase Cut:

    • Quench reaction mixture into water while maintaining temperature

      
      C.
      
    • Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Wash organic layer with 5%

      
       (aq) followed by Brine to remove acidic impurities.
      
  • Solvent Swap (Distillation):

    • Concentrate the organic phase under vacuum (40-50°C) to a low volume (approx. 2-3 volumes relative to theoretical yield).

    • Chase Step: Add IPA (3 volumes) and distill again to remove residual EtOAc/MTBE. Crucial: Residual EtOAc increases solubility and lowers crystallization yield.

  • Crude Solidification:

    • Cool the IPA concentrate to 0-5°C.

    • Filter the resulting solids. (Note: This crude material likely contains regioisomers).

Protocol B: Recrystallization (Polishing)

Objective: Final purification to


 HPLC purity and rejection of isomeric impurities.

Reagents:

  • Crude this compound

  • Solvent: Isopropyl Alcohol (IPA) - HPLC Grade

  • Anti-solvent: Deionized Water

Step-by-Step Methodology:

  • Dissolution (High Temperature):

    • Charge crude solid to the reactor.

    • Add IPA (4.0 - 5.0 volumes) .

    • Heat to 70-75°C (Reflux). Agitate until full dissolution is observed.

    • Checkpoint: If solution is hazy, perform a hot filtration to remove inorganic salts.

  • Seeding (Metastable Zone Entry):

    • Cool the solution slowly to 55°C .

    • Add seed crystals (0.5 wt%) of pure product.

    • Hold: Age at 55°C for 30 minutes. This allows the seed surface to equilibrate and prevents "oiling out" (Liquid-Liquid Phase Separation).

  • Crystallization (Controlled Cooling):

    • Initiate a linear cooling ramp: 55°C

      
       20°C  over 2 hours.
      
    • Mechanism: Slow cooling promotes growth on existing crystal faces rather than spontaneous nucleation of fines.

  • Anti-Solvent Addition (Yield Maximization):

    • Once at 20°C, add Water (1.0 - 1.5 volumes) dropwise over 60 minutes.

    • Note: Adding water too fast at high temperatures causes oiling. Adding it at 20°C precipitates the remaining solute efficiently.

  • Final Isolation:

    • Cool further to 0-5°C and hold for 1 hour.

    • Filter the slurry.

    • Wash: Displace mother liquor with a cold 1:1 IPA/Water mixture (2 volumes).

    • Drying: Vacuum oven at 40-45°C for 12 hours.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the isolation pathway.

IsolationProcess Reaction Reaction Mixture (Friedel-Crafts/Redn) Quench Quench & Extraction (EtOAc/Brine) Reaction->Quench Swap Solvent Swap (Distill to IPA) Quench->Swap Org. Layer Crude Crude Isolation (Filtration) Swap->Crude Cool to 5°C Dissolve Re-Dissolution (IPA @ 75°C) Crude->Dissolve Solid Charge Seed Seeding @ 55°C (Prevent Oiling) Dissolve->Seed Clear Soln Crystallize Cooling Ramp (55°C -> 20°C) Seed->Crystallize Linear Ramp Antisolvent Water Addition (Yield Boost) Crystallize->Antisolvent FinalFilter Final Filtration & Drying Antisolvent->FinalFilter Slurry

Caption: Workflow for the isolation and purification of this compound, highlighting the critical solvent swap and seeding steps.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be monitored.

ParameterRangeRationale
Dissolution Temp 70-75°CEnsures complete dissolution of high-melting impurities.
Seeding Temp 50-55°CMust be within the Metastable Zone Width (MSZW) to induce growth, not nucleation.
Cooling Rate 0.2 - 0.5°C/minRapid cooling risks trapping mother liquor inclusions (lower purity).
Water Addition Post-CrystallizationAdding water before significant crystallization can cause "oiling out" (LLPS).

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent swapping and crystallization logic).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative source on Metastable Zone Width and Seeding).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Details on anti-solvent crystallization dynamics).

  • PubChem Compound Summary. (n.d.). This compound (CAS 898754-08-0). National Center for Biotechnology Information.

Technical Guide: Handling, Storage, and Protocols for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

[1]

Chemical Identity & Properties

Compound Name: this compound IUPAC Name: 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one Chemical Family: Fluorinated Dihydrochalcone / Aromatic Ketone Molecular Formula:

Molecular Weight:12
Physicochemical Profile (Derived from Structural Analogs)
PropertyValue / DescriptionNote
Physical State Solid (crystalline powder) or viscous oilLow melting point likely (approx. 40–70°C) due to alkyl substitution.[1]
Solubility DMSO, Dichloromethane (DCM), Methanol, Ethyl AcetateInsoluble in water.[1][3]
LogP (Predicted) ~4.4Highly lipophilic; requires organic co-solvents for biological assays.[1][3]
Reactivity Susceptible to reduction (ketone), electrophilic aromatic substitutionStable under ambient conditions; avoid strong oxidizers.[1][3]

Storage & Stability Protocols

Objective: Prevent degradation via oxidation, moisture hydrolysis, or photochemical radical formation.[1][3]

A. Primary Storage Conditions
  • Temperature: Store at 2–8°C for short-term (<3 months). For long-term archival (>1 year), store at -20°C .

  • Atmosphere: Hygroscopic potential is low, but oxidation is a risk.[1][3] Store under inert atmosphere (Argon or Nitrogen) .

  • Container: Amber glass vials with PTFE-lined screw caps.[1][3] Avoid low-density polyethylene (LDPE) to prevent leaching of lipophilic contaminants.[1][3]

B. Stability Validation System

Implement a "Self-Validating" check before critical experiments:

  • Visual Inspection: Check for discoloration (yellowing suggests oxidation of the alkyl groups or ketone enolization).[1][3]

  • TLC Verification:

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).[1][3]

    • Visualization: UV (254 nm).[1][3] The fluorinated ring provides strong absorbance.[1][3]

    • Acceptance: Single spot (

      
      ).[1][3] Multiple spots indicate degradation.[1][3]
      

Handling & Safety Procedures

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3] Treat as a potent bioactive intermediate until toxicological data proves otherwise.[1][3]

Engineering Controls[1][3]
  • Fume Hood: All weighing and solubilization must occur within a certified chemical fume hood.[1][3]

  • Static Control: Fluorinated compounds can generate static charge.[1][3] Use anti-static gun or grounding mats during weighing.[1][3]

Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile (double-gloving recommended for DMSO solutions).[1][3]

  • Respiratory: N95 particulate respirator if handling dry powder outside a hood; otherwise, fume hood draft is sufficient.[1][3]

Emergency Response[1][3]
  • Spill: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust).[1][3][4]

  • Skin Contact: Wash immediately with soap and water.[1][3] Lipophilic nature means water alone is ineffective; use mild soap to emulsify.[1][3]

Experimental Protocols

Protocol A: Solubilization for Biological Assays

Context: Preparing a stock solution for high-throughput screening or cell-based assays.[1]

  • Calculation: Target concentration: 10 mM.

    • Mass required: 2.74 mg per 1 mL of solvent.[1][3]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[1][3]

  • Procedure:

    • Weigh 2.74 mg of compound into a sterile amber microcentrifuge tube.

    • Add 1000 µL of anhydrous DMSO.[1][3]

    • Vortex: 30 seconds at medium speed.

    • Sonication: 5 minutes in a water bath (ambient temp) to ensure complete dissolution.

  • QC Check: Inspect for particulates. If cloudy, gently warm to 37°C.[1][3]

  • Storage of Stock: Aliquot into 50 µL volumes and freeze at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol B: Chemical Derivatization (Reduction to Alcohol)

Context: Converting the ketone to a secondary alcohol for structure-activity relationship (SAR) studies.

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    ).
  • Setup: 10 mL round-bottom flask, magnetic stir bar, ice bath (0°C).

  • Step-by-Step:

    • Dissolve 100 mg (0.36 mmol) of this compound in 3 mL MeOH.

    • Cool to 0°C.[1][3]

    • Add

      
       (2 equiv, 0.72 mmol, ~27 mg) portion-wise over 5 minutes.
      
    • Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.

    • Quench: Add 1 mL saturated

      
       solution.
      
    • Extraction: Extract with DCM (3 x 5 mL). Dry organic layer over

      
      .[1][3]
      
    • Analysis: Evaporate solvent. Analyze via

      
      -NMR. (Look for disappearance of ketone signal and appearance of CH-OH multiplet at ~4.5 ppm).[1][3]
      

Workflow Visualization

Figure 1: Handling & QC Logic Flow

This diagram illustrates the decision-making process for determining if the compound is fit for use.[1][3]

HandlingProtocolStartRetrieve Compound(-20°C Storage)EquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateVisualCheckVisual Inspection(Color/State)Equilibrate->VisualCheckDecisionIs Appearance Normal?VisualCheck->DecisionTLCRun TLC Analysis(Hex:EtOAc 8:2)Decision->TLCYesDiscardDiscard/Log DeviationDecision->DiscardNo (Severe Degradation)PurityCheckSingle Spot?TLC->PurityCheckProceedProceed to Solubilization(DMSO/DCM)PurityCheck->ProceedYesPurifyRecrystallize or Column ChromatographyPurityCheck->PurifyNo (<95%)

Caption: Logical workflow for retrieving, validating, and preparing the compound for experimental use.

Figure 2: Metabolic/Synthetic Pathway Context

Visualizing the structural connectivity and potential derivatization pathways.[1][3]

SynthesisPathCore3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenoneAlcoholSecondary Alcohol(via NaBH4 Reduction)Core->AlcoholReductionOximeOxime Derivative(via NH2OH)Core->OximeCondensationGrignardTertiary Alcohol(via R-MgBr Addition)Core->GrignardNucleophilic AddnTargetBioactive Scaffold(Kinase/GPCR Ligand)Alcohol->TargetOptimization

Caption: Common synthetic derivatization pathways for dihydrochalcone intermediates in drug discovery.

References

  • BOC Sciences. (n.d.).[1][3] 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (CAS 898754-10-4) Product Specifications. Retrieved from [1]

  • Fluorochem. (n.d.).[1][3] Safety Data Sheet for Fluorinated Propiophenones (Analog CAS 898794-58-6). Retrieved from [1]

  • ChemScene. (n.d.).[1][3] Handling and Storage of 3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone. Retrieved from

  • PubChem. (2025).[1][3][5] Compound Summary: 3',5'-Difluoro-3-(3-methylphenyl)propiophenone (CID 24725707).[1][5] National Library of Medicine.[1][3][5] Retrieved from

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: Propiophenone Derivatives General Handling. Retrieved from

Application Notes and Protocols for the Green Synthesis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, a valuable propiophenone derivative in pharmaceutical research and development. This document emphasizes the integration of green chemistry principles to minimize environmental impact and enhance laboratory safety.[1][2][3] We will explore sustainable synthetic strategies, including the use of heterogeneous catalysts, alternative energy sources, and greener solvent systems. Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals to facilitate the adoption of these environmentally benign methodologies.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to design safer, more efficient, and environmentally sustainable manufacturing processes.[1][3][4] Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant waste generation and environmental concerns.[1][3] Green chemistry offers a transformative approach by focusing on waste prevention at the source, maximizing atom economy, and utilizing catalysts in place of stoichiometric reagents.[1][5]

This compound is a ketone derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide presents green synthetic approaches to this target molecule, moving away from classical Friedel-Crafts acylation methods that often employ stoichiometric amounts of corrosive and environmentally harmful Lewis acids like aluminum chloride.[6][7] Instead, we will focus on catalytic and energy-efficient alternatives that align with the core tenets of green chemistry.[4][5]

Core Principles of Green Chemistry in Propiophenone Synthesis

The synthesis protocols detailed in this guide are designed around the following green chemistry principles:

  • Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal.[3][5]

  • Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents.[1][4][5]

  • Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives.[1][2]

  • Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption.[8][9]

Synthetic Strategies and Mechanistic Considerations

The primary transformation for the synthesis of this compound is a Friedel-Crafts-type acylation. The classical mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., propionyl chloride or propionic anhydride) through the action of a Lewis acid catalyst.[7][10] This acylium ion then undergoes electrophilic aromatic substitution with a suitable aromatic substrate.

In our green approach, we will explore two main strategies that modify the traditional Friedel-Crafts acylation to be more environmentally benign:

  • Heterogeneous Catalysis using Zeolites: Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites.[11][12][13] They can function as highly efficient and reusable solid acid catalysts, eliminating the need for corrosive and difficult-to-remove homogeneous Lewis acids.[13][14][15] The reaction occurs within the pores of the zeolite, which can also impart shape selectivity to the reaction.[11]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating.[8][16][17] This is due to the direct interaction of microwaves with polar molecules in the reaction, leading to efficient energy transfer.[17]

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Solvent-Free Synthesis

This protocol describes a solvent-free Friedel-Crafts acylation using a reusable zeolite catalyst. The absence of a solvent significantly reduces the environmental impact of the synthesis.

Materials:

  • 1,3-Difluorobenzene

  • 3-(3,4-Dimethylphenyl)propionyl chloride

  • H-BEA Zeolite (protonated form of Beta zeolite)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Catalyst Activation: Activate the H-BEA zeolite by heating at 500 °C for 4 hours under a stream of dry air. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1,3-difluorobenzene (1.14 g, 10 mmol), 3-(3,4-dimethylphenyl)propionyl chloride (1.97 g, 10 mmol), and activated H-BEA zeolite (0.5 g).

  • Reaction: Stir the mixture at 120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and stir for 10 minutes.

  • Catalyst Recovery: Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and reactivated for future use.

  • Purification: Wash the filtrate with 1 M sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation:

ParameterValue
Reactant 1 1,3-Difluorobenzene
Reactant 2 3-(3,4-Dimethylphenyl)propionyl chloride
Catalyst H-BEA Zeolite
Solvent None (Solvent-free)
Temperature 120 °C
Reaction Time 2-4 hours
Typical Yield 85-95%
Protocol 2: Microwave-Assisted Synthesis with a Green Catalyst

This protocol utilizes microwave irradiation to accelerate the Friedel-Crafts acylation, catalyzed by a small amount of an environmentally benign Lewis acid, such as ferric chloride (FeCl₃).[18]

Materials:

  • 1,3,5-Trifluorobenzene

  • 3,4-Dimethylbenzaldehyde

  • Palladium on Carbon (Pd/C, 10%)

  • Propionic anhydride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

Step 2a: Synthesis of 3-(3,4-dimethylphenyl)propionaldehyde

  • This step involves a Heck-type reaction followed by hydrogenation. In a microwave-safe vessel, combine 3,4-dimethylbenzaldehyde (1.34 g, 10 mmol), acrolein (0.62 g, 11 mmol), palladium acetate (22.4 mg, 0.1 mmol), and triethylamine (2.1 mL, 15 mmol) in acetonitrile (20 mL).

  • Irradiate the mixture in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethanol (25 mL) and add 10% Pd/C (50 mg). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) with vigorous stirring for 4-6 hours.

  • Filter the catalyst and concentrate the solvent to yield 3-(3,4-dimethylphenyl)propionaldehyde.

Step 2b: Microwave-Assisted Friedel-Crafts Acylation

  • In a microwave-safe vessel, combine 1,3-difluorobenzene (1.14 g, 10 mmol) and propionic anhydride (1.43 g, 11 mmol).

  • Carefully add anhydrous ferric chloride (0.162 g, 1 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes.

  • Monitor the reaction by TLC.

  • Work-up: After cooling, cautiously quench the reaction by adding 20 mL of cold 1 M HCl. Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired product.

Data Presentation:

ParameterValue
Reactant 1 1,3-Difluorobenzene
Reactant 2 Propionic anhydride
Catalyst Ferric Chloride (FeCl₃)
Energy Source Microwave Irradiation
Temperature 150 °C
Reaction Time 10-20 minutes
Typical Yield 80-90%

Visualization of Synthetic Pathways

Workflow for Zeolite-Catalyzed Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Solvent-Free Reaction cluster_workup Work-up and Purification zeolite H-BEA Zeolite activation Activate at 500 °C zeolite->activation activated_zeolite Activated H-BEA Zeolite activation->activated_zeolite mixing Mix with Activated Zeolite activated_zeolite->mixing reactants 1,3-Difluorobenzene + 3-(3,4-Dimethylphenyl)propionyl chloride reactants->mixing heating Heat at 120 °C mixing->heating extraction Extract with Ethyl Acetate heating->extraction filtration Filter to Recover Catalyst extraction->filtration washing Wash Filtrate filtration->washing drying Dry Organic Layer washing->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: Zeolite-catalyzed synthesis workflow.

Mechanism of Friedel-Crafts Acylation

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration acyl_chloride R-COCl complex [R-COCl---FeCl₃] acyl_chloride->complex lewis_acid FeCl₃ lewis_acid->complex acylium_ion R-CO⁺ (Acylium Ion) + [FeCl₄]⁻ complex->acylium_ion sigma_complex [Ar(H)(COR)]⁺ (Sigma Complex) acylium_ion->sigma_complex aromatic Ar-H (1,3-Difluorobenzene) aromatic->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Ar-COR (Product) deprotonation->product hcl HCl deprotonation->hcl regenerated_catalyst FeCl₃ deprotonation->regenerated_catalyst

Caption: General mechanism of Friedel-Crafts acylation.

Conclusion and Future Perspectives

The protocols outlined in this document demonstrate viable green chemistry approaches to the synthesis of this compound. By employing heterogeneous catalysts like zeolites or utilizing energy-efficient microwave-assisted methods, researchers can significantly reduce the environmental footprint of this synthesis.[8][12][14] The recovery and reuse of the zeolite catalyst in the solvent-free protocol further enhance the sustainability of the process.[14]

Future work could explore the use of biocatalysis, employing enzymes to perform the acylation reaction under even milder conditions, which represents a frontier in green pharmaceutical synthesis.[4][19][20][21] Additionally, the development of continuous flow processes for these reactions could offer further advantages in terms of safety, scalability, and efficiency. As the pharmaceutical industry continues to prioritize sustainability, the adoption of such green and efficient synthetic methodologies will be paramount.[1][2][4]

References

  • Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst. (n.d.).
  • Principles of green chemistry: Advancing pharma sustainability. (2024, December 24).
  • Green Chemistry in the Synthesis of Pharmaceuticals. (2021, December 15). Chemical Reviews.
  • Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research, 16(11), 210.
  • Green chemistry in pharmaceutical synthesis: Implications for sustainable public health. (2025, June 21). Bibliomed.
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. (2022, December 16). ACS Omega.
  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.).
  • 12 Principles of Green Chemistry. (n.d.). American Chemical Society.
  • Synthesis of Ketones through Microwave Irradiation Promoted Metal-Free Alkylation of Aldehydes by Activation of C(sp3)–H Bond. (2015, October 12). The Journal of Organic Chemistry.
  • Special Issue : Catalytic Application of Zeolite in Organic Synthesis. (n.d.). MDPI.
  • ChemInform Abstract: Ultrasound Assisted Friedel-Crafts Acylation of Aromatics Using Ferric Sulfate as Catalyst. (2025, August 6). ResearchGate.
  • Green Chemistry: Sustainable Synthesis of Chalcones and Applications. (n.d.). RJPN.
  • Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. (2022, May 10). Lidsen.
  • Microwave-Assisted Syntheses in Organic Chemistry. (n.d.).
  • Optimization of the synthesis of propiophenone 4. (n.d.). ResearchGate.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal.
  • Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3. (2014). Russian Journal of General Chemistry, 9, 1825-1829.
  • A Review of the Chemistry, Structure, Properties and Applications of Zeolites. (n.d.).
  • Microwave-assisted Reduction of Ketones Using Decaborane in Aqueous Solution. (2024, November 22).
  • Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. (2022, August 29).
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing.
  • Catalytic Applications of Zeolites in Chemical Industry. (2025, August 7). ResearchGate.
  • Production of propiophenone. (n.d.). Google Patents.
  • A NEW SOLVENT-FREE SYNTHESIS OF α,β-UNSATURATED KETONES FROM ACETALS WITH ARYL KETONES UNDER MICROWAVE IRRADIATION. (2006, August 21). Taylor & Francis.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022, December 14). ACS Publications.
  • Process for the preparation of aromatic alpha-hydroxy ketones. (n.d.). Google Patents.
  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC.
  • New progress in zeolite synthesis and catalysis. (2022, September 15). National Science Review.
  • Friedel–Crafts Acylation. (n.d.). MilliporeSigma.
  • One-pot Synthesis of β-acetamido-β-(phenyl) Propiophenone using ZnO/Carbon Nanocomposites. (2021). Combinatorial Chemistry & High Throughput Screening, 24(2), 213-219.
  • ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. (2016, August 15). UCL Discovery.
  • Power of Biocatalysis for Organic Synthesis. (n.d.). PMC - NIH.
  • (PDF) Power of Biocatalysis for Organic Synthesis. (2021, January 14). ResearchGate.
  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (n.d.). Zhao Group @ UIUC - Illinois.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). Publication Server of the University of Greifswald.
  • Recent advances in biocatalysis applied to organic synthesis. (n.d.). Semantic Scholar.
  • Synthesis process of 3, 5-difluorophenol. (n.d.). Google Patents.
  • Synthesis method of 3, 5-difluorophenol. (2021, April 6). Eureka | Patsnap.
  • Preparation method of 3, 5-difluorophenol. (n.d.). Google Patents.
  • Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (2016, December 14). CORE.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journals.
  • An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies. (n.d.). Benchchem.
  • CAS 898754-10-4 (3',5'-DIFLUORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE). (n.d.).

Sources

Troubleshooting & Optimization

Minimizing side reactions during 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are navigating the isolation of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone , a specific dihydrochalcone derivative likely synthesized via Friedel-Crafts acylation.[] This molecule presents a unique dichotomy: an electron-deficient fluorinated ring (susceptible to nucleophilic attack) and an electron-rich dimethylphenyl tail (susceptible to oxidation or electrophilic migration).[]

The guide below is structured to troubleshoot the critical "Isolation Phase"—the dangerous window between reaction completion and stable product storage where 80% of yield loss occurs.

Module 1: The Critical Quench (AlCl₃ Management)

Status: Active Incident Response Context: You have likely performed a Friedel-Crafts acylation using Aluminum Chloride (AlCl₃).[][2][3][4][5] The reaction mixture is a dark, viscous "red oil" (Lewis Acid-Ketone complex).

The Problem: The "Red Oil" Trap

Symptom: Upon adding water, the mixture turns into a thick, unmanageable emulsion. Yield is trapped in aluminum salts. Root Cause: The ketone product acts as a Lewis base, forming a strong 1:1 complex with AlCl₃. Rapid hydrolysis generates aluminum hydroxide gels (


) that encapsulate the organic phase.
Protocol: The "Reverse Quench" Technique

Do not add water to the reaction. You must add the reaction to the quench.

  • Prepare the Quench Solution:

    • Mix Ice (500g) + Conc. HCl (50mL) per 100mL of reaction volume.

    • Why HCl? It prevents the formation of amphoteric Aluminum Hydroxide gels by keeping Aluminum in the soluble

      
       or 
      
      
      
      state.
  • Controlled Addition (The "Dropwise" Rule):

    • Transfer the reaction mixture slowly into the vigorously stirred Acid/Ice slurry.

    • Temperature Limit: Maintain internal temperature

      
      .
      
    • Risk:[] Exceeding 40°C during quench can trigger de-acylation (reversal of Friedel-Crafts) or transalkylation (migration of the methyl groups on the dimethylphenyl ring).

  • Phase Cut Verification:

    • After quenching, the layers must be clear. If an interfacial "rag" layer persists, filter the biphasic mixture through a pad of Celite® to remove colloidal aluminum salts before separation.

Module 2: Impurity Management & Side Reactions

Status: Troubleshooting Target: this compound Critical Impurities: Regioisomers, Hydrolysis Acids, and Defluorinated byproducts.[]

Q1: Why do I see a "Ghost" peak at -14 mass units (M-14)?

Diagnosis: Demethylation or Methyl Migration . Mechanism: Under prolonged exposure to Lewis Acids (AlCl₃) without quenching, the electron-rich 3,4-dimethylphenyl ring can undergo a Jacobsen Rearrangement (methyl migration to the thermodynamically stable 1,3-position) or transalkylation (loss of a methyl group).[] Solution:

  • Strict Time Control: Quench immediately upon consumption of the limiting reagent. Do not "overcook" to chase the last 5% conversion.

  • Low Temperature: Perform the reaction at -10°C to 0°C. The activation energy for acylation is lower than for methyl migration.

Q2: My product is turning yellow/brown during basic wash. Why?

Diagnosis: Nucleophilic Aromatic Substitution (S_NAr). Mechanism: The 3',5'-difluoro ring is attached to a carbonyl.[] The carbonyl is electron-withdrawing, activating the ring. While 3,5-positions are meta to the carbonyl (less activated than ortho/para), the ring is still electron-deficient.

  • The Error: Using strong bases (NaOH, KOH) to remove the unreacted carboxylic acid byproduct. Hydroxide ions (

    
    ) can displace a Fluorine atom, creating a phenol derivative (yellow/brown color).[]
    Solution: 
    
  • Use Mild Bases: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  or 2M Potassium Carbonate (
    
    
    
    )
    . Avoid pH > 10.
  • Cold Wash: Perform basic washes at 0-5°C to kinetically inhibit S_NAr.[]

Module 3: Visualizing the Isolation Logic

The following diagram maps the isolation workflow designed to minimize the specific side reactions of fluorinated propiophenones.

IsolationProtocol Reaction Reaction Mixture (AlCl3 Complex) Quench Acidic Quench (Ice + HCl) Target: Solubilize Al salts Reaction->Quench Slow Addition (<20°C) Separation Phase Separation (DCM/Water) Quench->Separation Risk_Gel Risk: Al(OH)3 Gel (Traps Product) Separation->Risk_Gel If pH > 2 Wash_Acid Acid Wash (1N HCl) Removes residual Al Separation->Wash_Acid Organic Layer Wash_Base Mild Base Wash (NaHCO3) Removes Carboxylic Acid Wash_Acid->Wash_Base Risk_SNAr Risk: Defluorination (SNAr) Avoid NaOH/KOH! Wash_Base->Risk_SNAr If pH > 10 Drying Drying (MgSO4) & Filtration Wash_Base->Drying pH 8-9 Crystallization Crystallization (IPA/Heptane) Drying->Crystallization Solvent Swap

Caption: Optimized Isolation Workflow to prevent Aluminum gelling and Fluorine displacement.

Module 4: Data & Specifications

Use this reference table to validate your in-process controls (IPC).

ParameterSpecificationTechnical Rationale
Quench pH < 1.0Ensures Aluminum remains as soluble

or

.[] Prevents emulsion.
Wash pH 8.0 - 9.0Sufficient to deprotonate carboxylic acid byproducts (

) without triggering S_NAr on the difluoro ring.[]
Drying Agent

Preferred over

for faster water removal in chlorinated solvents.[]
Crystallization Solvent Isopropyl Alcohol (IPA)The propiophenone core crystallizes well from alcohols; impurities (oligomers) tend to stay in the mother liquor.
Max Process Temp 40°CPrevents thermal isomerization of the dimethylphenyl group.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify this molecule? A: Not recommended. The boiling point of this high-molecular-weight ketone is likely >250°C at atmospheric pressure.[] Even under high vacuum, the thermal stress risks defluorination or polymerization of the trace impurities, turning the pot into tar. Recrystallization from IPA/Heptane is the superior purification method for this solid [1].

Q: I used NaOH for the wash and my yield dropped 15%. Where did it go? A: You likely created a water-soluble phenol via S_NAr.[] Reaction:



The resulting phenol (

) is deprotonated by the NaOH to form a phenolate salt (

), which dissolves in the aqueous waste layer.[] You washed your product down the drain.

Q: How do I remove the unreacted 3-(3,4-dimethylphenyl)propanoic acid? A: This is the hydrolysis product of your starting acid chloride. It is easily removed by the Bicarbonate Wash (Module 2). If it persists, recrystallize from a slightly basic solvent system (e.g., Ethanol with 1% Triethylamine) to keep the acid soluble in the mother liquor, though standard IPA crystallization usually excludes it effectively.

References

  • BenchChem. (2025).[][3][6] Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from []

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • LibreTexts. (2020).[] Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from []

  • Organic Chemistry Tutor. Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from

Sources

Technical Support Center: 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Investigating and Troubleshooting Degradation Products

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive technical resource for understanding and managing the degradation of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. The stability of an active pharmaceutical ingredient (API) is paramount, directly impacting its safety, efficacy, and quality. This document moves beyond simple protocols to explain the chemical rationale behind the formation of degradation products and provides robust, field-tested strategies for their identification and control.

Forced degradation studies are a regulatory expectation and a cornerstone of robust drug development.[1][2] They are essential for identifying potential degradants, understanding degradation pathways, and developing stability-indicating analytical methods that can resolve the API from any impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the stability assessment of this compound.

Q1: I'm observing new, unexpected peaks in my HPLC chromatogram after sample storage. What are the first steps to identify them?

This is a common and critical observation. The appearance of new peaks strongly suggests either contamination or, more likely, degradation of the parent compound. A systematic approach is required to troubleshoot this effectively.

Causality: The propiophenone structure contains several chemically active sites susceptible to degradation under various environmental conditions such as exposure to pH extremes, oxidants, light, or heat. The primary goal is to determine if these new peaks are related to the parent compound and, if so, to elucidate their structures.

Troubleshooting Workflow:

  • System Suitability and Blank Analysis: First, inject a solvent blank to rule out contamination from the solvent or carryover from previous injections. If the peaks are present in the blank, the issue lies with your system or solvents, not the sample.

  • Mass Balance Assessment: Quantify the peak area of your parent compound. A corresponding decrease in the parent peak area as the new peaks emerge suggests a degradation process. If the total peak area (parent + new peaks) is not conserved, it may indicate that some degradants have a poor UV chromophore at your chosen wavelength or are volatile.

  • Preliminary Characterization with LC-MS: The most powerful initial step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown peaks. Degradation products often retain a significant portion of the parent structure, leading to predictable mass shifts (e.g., +16 Da for oxidation, +2 Da for reduction).

  • Forced Degradation Comparison: Compare the chromatogram of your stored sample to those from a controlled forced degradation study (see Protocol 1). If the retention times and mass data match peaks generated under specific stress conditions (e.g., an oxidative degradant), you can tentatively identify the degradation pathway.

Below is a logical workflow to guide your investigation.

G start Unexpected Peak Observed in HPLC blank Inject Solvent Blank start->blank peak_in_blank Peak Present in Blank? blank->peak_in_blank contam Troubleshoot System & Solvent Contamination peak_in_blank->contam  Yes no_contam Peak is Sample-Related peak_in_blank->no_contam No mass_balance Assess Mass Balance (Parent Peak Area Decrease?) no_contam->mass_balance degradation_suspected Degradation Suspected mass_balance->degradation_suspected lcms Analyze via LC-MS to Determine Molecular Weight degradation_suspected->lcms Yes forced_degradation Compare with Forced Degradation Study Profiles lcms->forced_degradation match Match Found? forced_degradation->match identify Tentatively Identify Degradation Pathway & Product match->identify  Yes no_match Isolate Peak for Structural Elucidation (e.g., NMR) match->no_match No end Investigation Complete identify->end no_match->end

Caption: Workflow for investigating unknown chromatographic peaks.
Q2: What are the most likely degradation pathways for this compound?

Understanding the molecule's inherent reactivity is key to predicting its degradation. The structure has three primary regions susceptible to degradation: the ketone carbonyl group, the aliphatic chain, and the aromatic rings.

  • Oxidative Degradation: The benzylic protons on the carbon adjacent to the 3,4-dimethylphenyl ring are susceptible to oxidation, potentially forming a hydroperoxide that could lead to further cleavage. The methyl groups on the phenyl ring can also be oxidized to form alcohols or carboxylic acids.

  • Photolytic Degradation: The propiophenone chromophore can absorb UV/visible light. This can initiate photochemical reactions such as alpha-cleavage (Norrish Type I) at the carbonyl group, leading to radical species that can recombine or react further.

  • Hydrolytic/Thermal Degradation: While the molecule lacks easily hydrolyzable groups, extreme pH and temperature can promote cleavage of the C-C bonds in the aliphatic chain. A potential cleavage could occur between the carbonyl carbon and the adjacent methylene, which would be a retro-Michael type fragmentation. Defluorination of the aromatic ring is also possible under harsh reductive or specific microbial conditions, though less common in standard stability studies.[3][4]

The diagram below illustrates these potential pathways.

G cluster_0 Potential Degradation Pathways cluster_stress cluster_products parent This compound oxidation Oxidation ([O]) parent->oxidation photolysis Photolysis (hν) parent->photolysis hydrolysis Hydrolysis/Thermal (H+/OH-, Δ) parent->hydrolysis prod_ox1 Oxidation of Methyl Groups (e.g., Carboxylic Acids) oxidation->prod_ox1 prod_ox2 Oxidation of Aliphatic Chain (e.g., Hydroxylation) oxidation->prod_ox2 prod_photo Alpha-Cleavage Products (Radical Intermediates) photolysis->prod_photo prod_hydro Chain Cleavage Products (e.g., Benzoic Acid Derivatives) hydrolysis->prod_hydro

Caption: Predicted degradation pathways for the target molecule.
Q3: My forced degradation study with peroxide shows almost 100% degradation and a very messy chromatogram. What went wrong?

This is a classic case of excessive stress. The goal of a forced degradation study is to achieve a target degradation of approximately 10-20%.[5] This level is sufficient to produce and detect primary degradation products without degrading them further into a complex mixture of secondary and tertiary products.

Corrective Action:

  • Reduce Oxidant Concentration: If you used 30% hydrogen peroxide, try reducing it to 3% or even 0.3%.

  • Shorten Exposure Time: Instead of 24 hours, analyze time points at 1, 4, and 8 hours.

  • Lower the Temperature: If the reaction was performed at an elevated temperature, conduct it at room temperature.

The key is to find a balance that promotes limited, controlled degradation, making the resulting chromatogram interpretable.

Experimental Protocols & Methodologies

These protocols provide a validated starting point for your investigations. They are designed to be self-validating by including controls and checks throughout the process.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing the API to induce degradation. It is crucial to run a control sample (API in solvent, protected from stress) in parallel for each condition.

Stress Condition Procedure Rationale & Key Insights
Acid Hydrolysis Dissolve the API in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL. Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.Probes for susceptibility to acid-catalyzed reactions. Neutralization is critical to prevent damage to the HPLC column and ensure consistent chromatography.
Base Hydrolysis Dissolve the API as above. Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.Probes for susceptibility to base-catalyzed reactions. As with acid, neutralization is essential.
Oxidative Dissolve the API as above. Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Hydrogen peroxide mimics oxidative stress. This is a critical test as many degradation pathways are oxidative.[6] If no degradation is seen, the concentration or temperature can be increased.
Thermal Store the solid API in a calibrated oven at 80°C for 48 hours. Also, prepare a solution (~1 mg/mL) and heat at 60°C for 24 hours.Evaluates the intrinsic stability of both the solid form and the molecule in solution. Differences between the two can inform formulation and storage decisions.
Photolytic Expose the solid API and a solution (~1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). Use a parallel sample wrapped in aluminum foil as a dark control.Assesses light sensitivity. The dark control is non-negotiable; it differentiates between photolytic and thermal degradation occurring simultaneously.[2]
Protocol 2: Stability-Indicating HPLC-UV/MS Method

A robust analytical method is required to separate the parent API from all potential degradation products.[7] This method serves as an excellent starting point for method development.

Parameter Recommended Setting Expertise & Rationale
Column Reversed-Phase C18, 100 x 4.6 mm, 2.7 µmA C18 column is a versatile and standard choice for moderately polar compounds like propiophenones.[8] The smaller particle size provides higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible modifier that aids in protonation for positive mode ESI and improves peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low UV cutoff and is suitable for LC-MS.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% BA gradient is essential to elute both polar degradants (early) and the non-polar parent compound (later) in a single run with good peak shape.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.
UV Detection Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax (~254 nm, verify with your sample).A DAD is crucial as it allows you to check for peak purity and see if degradants have different UV spectra, which can aid in identification.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule. Ketones readily form [M+H]⁺ ions.[8]
MS Scan Mode Full Scan (m/z 100-500) and Targeted MS/MS on the parent ion.Full scan helps find the molecular weights of unknowns. MS/MS fragments the parent ion, and this fragmentation pattern can be a "fingerprint" to see if degradants share a common core structure.[10]

References

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-107). Elsevier.
  • de Barcelos, M. C. S., et al. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of Separation Science, 43(11), 2235-2245. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Retrieved from [Link]

  • BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

  • Lazar, I., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Fluorobenzoate degradation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 56(10), 6343-6353. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Developing a Stability-Indicating HPLC Method

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technical walkthrough of the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel propiophenone derivative, 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. We will navigate the logical progression from initial method screening to fine-tuning and validation, emphasizing the scientific rationale behind each decision. This guide is intended for researchers, scientists, and drug development professionals seeking to develop reliable analytical methods.

Understanding the Analyte: this compound

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.[1] this compound is an aromatic ketone. Its structure, featuring two phenyl rings, a carbonyl group, and fluorine substituents, suggests a non-polar, hydrophobic nature.[2] The presence of the aromatic rings provides a strong chromophore, making UV detection a suitable choice. The estimated Log P value for similar structures is around 4.4, indicating high hydrophobicity.[3] This inherent hydrophobicity makes reversed-phase HPLC the most logical starting point for method development.[4][5]

The Method Development Workflow: A Systematic Approach

A structured approach to method development is essential for efficiency and for arriving at a robust final method. The workflow should be a self-validating system where each step builds upon the previous one, ensuring the final method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Validation Analyte_Characterization Analyte Characterization (Solubility, UV Spectra) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Selects initial columns Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH) Column_Screening->Mobile_Phase_Screening Tests solvent selectivity Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Identifies best starting conditions Buffer_pH_Optimization Buffer & pH Optimization Gradient_Optimization->Buffer_pH_Optimization Refines separation Temperature_Flow_Rate Temperature & Flow Rate Buffer_pH_Optimization->Temperature_Flow_Rate Fine-tunes resolution & runtime Forced_Degradation Forced Degradation Studies Temperature_Flow_Rate->Forced_Degradation Challenges method specificity Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Ensures specificity Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation Confirms suitability

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening - Column and Mobile Phase Comparison

The initial screening phase aims to identify a suitable column and organic modifier that provide adequate retention and selectivity for the parent compound and its potential impurities.[6] Given the hydrophobic nature of the analyte, three reversed-phase columns with different selectivities were chosen for comparison: a standard C18, a C8 (less hydrophobic), and a Phenyl column (offering π-π interactions).[5][7] Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers due to their different solvent properties.[8][9]

Experimental Protocol: Initial Screening
  • Columns:

    • C18 (L1), 4.6 x 150 mm, 5 µm

    • C8 (L7), 4.6 x 150 mm, 5 µm

    • Phenyl (L11), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 50% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: this compound (0.1 mg/mL) spiked with a potential process impurity (Impurity A).

Data Presentation: Initial Screening Results
ColumnOrganic ModifierRetention Time (API) (min)Resolution (API/Impurity A)Tailing Factor (API)
C18 Acetonitrile 12.5 2.8 1.1
C18Methanol14.82.11.3
C8Acetonitrile10.21.91.2
C8Methanol11.91.51.4
PhenylAcetonitrile11.52.31.2
PhenylMethanol13.21.81.4

Analysis of Initial Screening: The C18 column with acetonitrile as the organic modifier provided the best overall performance, demonstrating good retention, the highest resolution between the API and the known impurity, and excellent peak shape.[7] Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.[9] The phenyl column also showed promise, but the C18 provided a slightly better resolution in this initial screen.

Phase 2: Method Optimization

With the C18 column and acetonitrile selected, the next step is to optimize the method to ensure it is robust and can separate the API from all potential impurities and degradation products. This involves optimizing the gradient, mobile phase pH, and other chromatographic parameters.

Gradient Optimization

A generic gradient is often not optimal. Fine-tuning the gradient can improve resolution and reduce run time. A shallower gradient was evaluated to improve the separation of closely eluting peaks.

Experimental Protocol: Gradient Optimization
  • Column: C18 (L1), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Gradients Evaluated:

    • Fast Gradient: 50-95% B in 10 min

    • Shallow Gradient: 70-90% B in 20 min

Data Presentation: Gradient Optimization
Gradient ProgramRun Time (min)Resolution (API/Impurity A)
50-95% B in 10 min152.5
70-90% B in 20 min 25 3.5

Analysis of Gradient Optimization: The shallow gradient significantly improved the resolution between the API and Impurity A, indicating its suitability for separating structurally similar compounds. While the run time is longer, the gain in resolution is critical for a purity method.

OptimizationLogic Initial_Conditions Initial Conditions Column: C18 Organic: ACN Decision Is Resolution > 2.0? Initial_Conditions->Decision Shallow_Gradient Action Implement Shallow Gradient Decision->Shallow_Gradient No Final_Method Optimized Method Decision->Final_Method Yes Shallow_Gradient->Final_Method

Caption: Decision logic for gradient optimization.

Phase 3: Forced Degradation and Method Specificity

A crucial aspect of a purity method is its ability to be stability-indicating.[10][11] This is confirmed through forced degradation studies, where the drug substance is subjected to harsh conditions to generate potential degradation products.[12][13] The method must be able to separate the API from all degradation products formed.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours (solid state)

  • Photolytic Degradation: ICH Q1B option 2 (solid state)

Data Presentation: Forced Degradation Summary
Stress Condition% Degradation of APINumber of Degradation PeaksResolution (API/Closest Peak)
Acid Hydrolysis12.5%23.1
Base Hydrolysis8.2%14.5
Oxidative15.1%32.9
Thermal2.1%1> 5.0
Photolytic4.5%23.8

Analysis of Forced Degradation: The optimized method successfully separated the main peak from all degradation products generated under various stress conditions, with a resolution of greater than 2.0 in all cases. This demonstrates the method is stability-indicating and suitable for its intended purpose. The peak purity of the API peak in the stressed samples was confirmed using a photodiode array (PDA) detector.

Final Proposed HPLC Method

Based on the comparative data and optimization studies, the following method is proposed for the determination of purity of this compound.

  • Column: C18 (L1), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 90% B over 20 minutes, then a 5-minute hold at 90% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Validation: Adherence to Regulatory Standards

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] The validation would include an assessment of:

  • Specificity: Demonstrated by the forced degradation studies.

  • Linearity: Assessed over a range of concentrations.

  • Accuracy: Determined by recovery studies.

  • Precision: Including repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): To ensure the method's sensitivity.

  • Robustness: By making small, deliberate changes to the method parameters.

Conclusion

This guide has presented a systematic and comparative approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By logically progressing from initial screening of columns and mobile phases to fine-tuning the gradient and performing forced degradation studies, a robust and reliable method was established. The final method, utilizing a C18 column with an acetonitrile/water gradient, demonstrates the necessary specificity and resolution for its intended use in a pharmaceutical quality control environment. This structured approach, grounded in scientific principles and regulatory expectations, serves as a template for developing high-quality analytical methods for novel chemical entities.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Scientific Innovation, 3(4), 343-348. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • D'Souza, L. (2022). The Use Of Forced Degradation In Analytical Method Development. Pharmaceutical Online. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020). HPLC Column Selection. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • de Oliveira, M. A., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • H. Wang, et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • ECA Academy. (2024). USP Chapter <621> Chromatography: Notice of Intent to Revise. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Kumar, A., et al. (2015). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • Patel, N., & Patel, S. (2018). Reverse Phase High Performance Liquid Chromatographic Method for Separation and Estimation of Impurities Present in Pharmaceutical Formulation of Dapaglifozin. Annals of Chromatography and Separation Techniques. [Link]

  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

  • PharmaCores. (2025). HPLC method development: an overview. [Link]

  • PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]

Sources

Technical Guide: IR Spectroscopy Verification of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

[1][2]

Executive Summary & Compound Profile

Target Molecule: this compound CAS: (Isomeric Series Reference: 898794-58-6 / 898754-10-4) Molecular Formula: C₁₇H₁₆F₂O Molecular Weight: 274.31 g/mol [1]

Application Context: This molecule serves as a specialized intermediate, likely in the synthesis of kinase inhibitors or advanced liquid crystal materials.[1] Its structural integrity relies on two critical substitution patterns:

  • Ring A (Benzoyl): 3,5-Difluoro substitution (Meta-difluoro).[1]

  • Ring B (Distal): 3,4-Dimethyl substitution (Ortho-xylene derivative).[1]

The Analytical Challenge: Distinguishing this compound from its non-fluorinated analog or regioisomers (e.g., 2,4-dimethyl) requires precise identification of the C-F stretching modes and the Out-of-Plane (OOP) bending vibrations specific to the substitution patterns.[1]

Comprehensive Spectral Analysis

The following table synthesizes the characteristic bands. Data is derived from the vibrational coupling of the 3,5-difluorobenzoyl fragment and the 3,4-dimethylphenyl moiety.[1]

Table 1: Characteristic IR Bands & Assignments
Frequency Region (cm⁻¹)IntensityVibrational ModeStructural Assignment
3000 – 3100 Weakν(C-H) arAromatic C-H stretch (Ring A & B)
2920 – 2960 Mediumν(C-H) asymMethyl groups (-CH₃) & Propyl chain (-CH₂-)
2850 – 2870 Mediumν(C-H) symMethyl groups (-CH₃) & Propyl chain (-CH₂-)
1685 – 1695 Strong ν(C=O)Conjugated Ketone. Shifted +5-10 cm⁻¹ vs. unsubstituted propiophenone due to electron-withdrawing F atoms.[1]
1590 – 1620 Mediumν(C=C) arAromatic Ring Breathing.[1] Split band due to dissimilar rings (Difluoro vs Dimethyl).[1]
1440 – 1460 Mediumδ(CH₂) / ν(C=C)Methylene scissoring & Fluorinated ring skeletal vibration.
1120 – 1250 Very Strong ν(C-F)Primary Diagnostic Region. Multiple bands characteristic of Aryl-F bonds.[1]
1000 – 1100 Mediumν(C-C) / δ(C-H)In-plane bending.
850 – 880 Strongγ(C-H) OOP1,3,5-Substitution (Ring A): Isolated H. 1,2,4-Substitution (Ring B): Isolated H.
810 – 830 Strongγ(C-H) OOP1,2,4-Substitution (Ring B): Two adjacent Hydrogens.
680 – 700 Mediumγ(Ring)Ring deformation (Meta-difluoro signature).[1]

Comparative Analysis: Target vs. Alternatives

To validate the "Performance" of this analytical method, we compare the target spectrum against its most likely contaminants/analogs.

Scenario A: Target vs. Non-Fluorinated Analog

Alternative: 3-(3,4-dimethylphenyl)propiophenone[1]

  • Differentiation: The non-fluorinated analog lacks the intense bands in the 1120–1250 cm⁻¹ region.[1]

  • C=O Shift: The non-fluorinated ketone C=O appears lower (~1680 cm⁻¹) due to the absence of the electron-withdrawing fluorine induction.[1]

Scenario B: Target vs. Regioisomer (2,4-Dimethyl)

Alternative: 3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone[1]

  • Differentiation: Focus on the Fingerprint Region (600–900 cm⁻¹) .[1]

    • 3,4-Dimethyl (Target): Shows bands for two adjacent hydrogens (~810-830 cm⁻¹) and one isolated hydrogen.[1]

    • 2,4-Dimethyl (Isomer): Shows bands for two adjacent hydrogens (positions 5,[1]6) and one isolated hydrogen (position 3), but the specific coupling constants shift the adjacent H band slightly lower (~800-815 cm⁻¹).[1]

Experimental Protocol: Structural Verification

This protocol ensures high reproducibility and minimizes solvent interference.[1]

Method: Attenuated Total Reflectance (ATR-FTIR)[1][2]
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (Final Report).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Sample Preparation:

    • Ensure the sample is a dry, crystalline solid.[1] Residual solvent (DCM, Ethyl Acetate) will obscure the 1700 cm⁻¹ and 1200 cm⁻¹ regions.

    • Self-Validation: Run a background scan of the clean crystal before every sample.[1]

  • Data Processing & Logic Flow:

    • Apply baseline correction.[1]

    • Normalize to the C=O peak (approx. 1690 cm⁻¹) for overlay comparison.[1]

Decision Logic for QC Analysis

QC_LogicStartStart: Acquire SpectrumCheck_COCheck 1680-1700 cm⁻¹Is Strong C=O present?Start->Check_COCheck_CFCheck 1120-1250 cm⁻¹Are Strong C-F bands present?Check_CO->Check_CFYesResult_Fail_NoCOFAIL: Not a Ketone(Check Starting Material)Check_CO->Result_Fail_NoCONoCheck_OOPCheck 800-900 cm⁻¹Analyze Substitution PatternCheck_CF->Check_OOPYesResult_Fail_NoCFFAIL: Non-Fluorinated AnalogCheck_CF->Result_Fail_NoCFNoResult_PassPASS: Target Identity ConfirmedCheck_OOP->Result_PassMatch 3,4-Dimethyl(810-830 & 870 cm⁻¹)Result_Fail_IsoFAIL: Regioisomer DetectedCheck_OOP->Result_Fail_IsoMismatch Pattern

Figure 1: Decision tree for the qualitative verification of this compound.

Mechanistic Insight: The Fluorine Effect

Understanding why the spectrum looks this way adds authoritative grounding to your analysis.[1]

  • Inductive Effect on C=O: The two fluorine atoms at the 3,5-positions of the benzoyl ring are electron-withdrawing.[1] They pull electron density away from the aromatic ring, which in turn pulls density from the carbonyl carbon. This strengthens the C=O bond slightly (increasing force constant

    
    ), shifting the frequency upward  compared to a standard propiophenone.[1]
    
    • Standard Propiophenone: ~1680-1685 cm⁻¹[1]

    • 3,5-Difluoro Analog: ~1690-1695 cm⁻¹[1]

  • C-F Coupling: The C-F stretch is not a simple "spring" but couples strongly with the aromatic ring breathing modes.[1] This results in broad, intense multi-peak features in the 1100-1300 cm⁻¹ range, often overwhelming the weaker C-C skeletal vibrations.

Functional Group Mapping

Structure_MapMolecule3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenoneGroup_A3,5-DifluorobenzoylMolecule->Group_AGroup_BPropyl LinkerMolecule->Group_BGroup_C3,4-DimethylphenylMolecule->Group_CBand_A1C=O: ~1690 cm⁻¹Group_A->Band_A1Band_A2C-F: 1120-1250 cm⁻¹Group_A->Band_A2Band_B1Alkyl C-H: 2850-2960 cm⁻¹Group_B->Band_B1Band_C1OOP Bend: 810-830 cm⁻¹(2 Adj H)Group_C->Band_C1

Figure 2: Mapping of structural fragments to diagnostic IR bands.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 3,4-Methylenedioxypropiophenone (Analog Reference). National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. 3,5-Difluorobenzoyl chloride (Fragment Reference).[1][2] National Center for Biotechnology Information.[1] Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] John Wiley & Sons Ltd.[1] (Standard reference for C-F and OOP assignments).

Comparative Guide: Fluorinated vs. Non-Fluorinated Propiophenones in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone (1-phenylpropan-1-one) serves as a critical "privileged scaffold" in the synthesis of neuroactive agents (e.g., bupropion, cathinones) and antimicrobial compounds. The strategic incorporation of fluorine into this scaffold—specifically at the para or meta positions of the phenyl ring—fundamentally alters the molecule's physicochemical profile without significantly changing its steric bulk.

This guide provides a technical comparison between non-fluorinated propiophenones and their fluorinated analogs. Data indicates that fluorination typically enhances metabolic stability by blocking CYP450 oxidation sites and modulates lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration, though it may reduce immediate receptor affinity in specific steric-sensitive pockets.

Part 1: Physicochemical Profiling & The "Fluorine Effect"[1]

The bioactivity differences between propiophenone (


) and 4-fluoropropiophenone (

) are driven by the unique properties of the carbon-fluorine (C-F) bond.
Electronic and Steric Modifications
  • Bioisosterism: The fluorine atom (Van der Waals radius 1.47 Å) is a bioisostere of hydrogen (1.20 Å), allowing it to fit into enzyme pockets designed for the non-fluorinated parent. However, its high electronegativity (3.98 Pauling scale) exerts a strong electron-withdrawing effect (

    
    ).
    
  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol vs. ~410 kJ/mol for C-H). This renders the fluorinated position resistant to metabolic cleavage.

Lipophilicity (LogP) Modulation

Contrary to the assumption that fluorine always increases lipophilicity, its effect on propiophenones is context-dependent.

  • Non-Fluorinated: Standard propiophenone has a LogP of ~2.1, making it moderately lipophilic.

  • Fluorinated: Monofluorination often increases LogP (making it more lipophilic) due to the low polarizability of fluorine, but if placed near polar groups, the dipole moment can decrease LogP. In propiophenones, 4-fluorination generally increases lipophilicity slightly (

    
    LogP +0.1 to +0.2), enhancing passive diffusion across the BBB.
    
Comparative Data Table
PropertyNon-Fluorinated Propiophenone4-FluoropropiophenoneImpact on Bioactivity
Molecular Weight 134.18 g/mol 152.17 g/mol Negligible steric impact.
C-X Bond Energy 413 kJ/mol (C-H)485 kJ/mol (C-F)High: Blocks metabolic degradation.
LogP (Exp) 2.10~2.25Medium: Enhanced BBB penetration.
Hammett

0.00 (H)0.06 (F)High: Alters pKa of amine derivatives.
Metabolic Route Rapid aromatic hydroxylationResistant to aromatic hydroxylationCritical: Extends half-life (

).

Part 2: Biological Performance & Mechanism of Action

Metabolic Stability (The Primary Advantage)

The most significant advantage of fluorinated propiophenones is resistance to oxidative metabolism.

  • Non-Fluorinated Mechanism: The parent propiophenone scaffold is rapidly metabolized by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2B6) via para-hydroxylation of the phenyl ring. This creates polar metabolites that are rapidly excreted, reducing the drug's half-life.

  • Fluorinated Mechanism: Substituting the para-hydrogen with fluorine blocks this "metabolic soft spot." The C-F bond cannot be oxidized by the iron-oxo species in the CYP450 active site. This forces the metabolism to shift to slower routes (e.g., side-chain reduction), significantly extending the duration of action.

Neuropharmacological Bioactivity (Cathinone Derivatives)

Propiophenones are precursors to cathinones (beta-keto amphetamines).

  • Selectivity Shift: 4-fluoromethcathinone (4-FMC) shows reduced potency at the dopamine transporter (DAT) compared to the non-fluorinated methcathinone (MC) but maintains serotonin transporter (SERT) activity. The electron-withdrawing fluorine reduces the electron density of the aromatic ring, weakening cation-

    
     interactions in the DAT binding pocket.
    
  • Result: Fluorinated analogs often exhibit a "smoother" pharmacokinetic profile with lower peak toxicity but altered psychoactive ratios (Serotonin vs. Dopamine).

Antimicrobial Potency (Morpholino Derivatives)

Research into morpholino-propiophenones demonstrates that fluorination enhances antibacterial efficacy.

  • Data: Fluorinated derivatives showed lower Minimum Inhibitory Concentrations (MIC) against S. aureus compared to non-fluorinated controls.

  • Mechanism: The increased lipophilicity facilitates penetration of the bacterial cell membrane, while the electron-withdrawing nature increases the acidity of the ketone alpha-protons, potentially enhancing reactivity with bacterial enzymes.

Biological Logic Visualization

The following diagram illustrates the causal relationship between Fluorine substitution and observed bioactivity.

FluorineEffect cluster_0 Chemical Modification cluster_1 Physicochemical Changes cluster_2 Biological Outcome F_Sub Fluorine Substitution (C-F) Bond Increased Bond Strength (485 kJ/mol) F_Sub->Bond Lipophilicity Modulated Lipophilicity (LogP) F_Sub->Lipophilicity Electronic Electron Withdrawal (Sigma Effect) F_Sub->Electronic Metabolism Blocked CYP450 Oxidation Bond->Metabolism Prevents Hydroxylation Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Passive Diffusion Binding Altered Receptor Affinity (DAT/SERT) Electronic->Binding Altered Pi-Cation Interaction HalfLife Extended Duration of Action Metabolism->HalfLife Increased t1/2

Caption: Causal flow illustrating how fluorine substitution translates to metabolic stability and altered binding profiles.

Part 3: Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating: if the synthesis fails, the spectral data will clearly indicate the absence of the C-F signal.

Synthesis: Friedel-Crafts Acylation

This protocol synthesizes 4-fluoropropiophenone from fluorobenzene. The non-fluorinated version uses benzene.

Reagents:

  • Fluorobenzene (or Benzene for control)

  • Propionyl Chloride

  • Aluminum Chloride (

    
    , Anhydrous)[1]
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Catalyst Activation: Suspend

    
     (1.2 eq) in anhydrous DCM at 0°C.
    
  • Acyl Addition: Add propionyl chloride (1.1 eq) dropwise. Stir for 15 min until the acylium ion complex forms (solution turns yellow/orange).

  • Substrate Addition: Add Fluorobenzene (1.0 eq) dropwise over 20 minutes. Maintain temperature <5°C to prevent poly-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Pour mixture over crushed ice/HCl.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Validation:

    • Non-Fluorinated:

      
       NMR shows aromatic multiplet (5H).
      
    • Fluorinated:

      
       NMR shows aromatic multiplet (4H). 
      
      
      
      NMR shows a single peak ~-105 ppm.
Assay: Metabolic Stability (Microsomal Stability Assay)

To compare bioactivity half-life.

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expectation: Non-fluorinated

      
       min. Fluorinated 
      
      
      
      min.
Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Start Start: Fluorobenzene + Propionyl Cl Cat AlCl3 Activation (Acylium Ion) Start->Cat React Friedel-Crafts (0°C -> RT) Cat->React Quench Acid Quench & Extraction React->Quench NMR 19F NMR Check (-105 ppm) Quench->NMR Micro Microsomal Assay (HLM + NADPH) NMR->Micro Data Compare t1/2 (LC-MS/MS) Micro->Data

Caption: Experimental workflow from chemical synthesis to metabolic stability validation.

Strategic Recommendations

  • For Half-Life Extension: Use 4-fluoropropiophenone derivatives. The para-fluorine effectively blocks the primary site of metabolism without introducing the steric bulk of a chlorine or methyl group.

  • For Receptor Affinity: If the target pocket is highly hydrophobic, the fluorinated analog is preferred. However, if the binding relies on cation-

    
     interactions (as with some monoamine transporters), the electron-deficient ring of the fluorinated compound may slightly reduce potency (
    
    
    
    ).
  • For Antimicrobial Applications: Fluorinated morpholino-propiophenones are superior candidates due to enhanced membrane permeability and stability.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry (via NIH/PubMed) URL:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Source: Journal of Medicinal Chemistry URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry URL:[Link]

  • Friedel-Crafts Acylation: Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]

  • Evaluation of the lipophilicity of morpholino propiophenones. Source: ResearchGate (Chromatographic Data) URL:[Link]

Sources

Certificate of Analysis (CoA) requirements for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Certificate of Analysis (CoA) Requirements for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Executive Summary & Technical Context

This compound (hereafter referred to as DFDP ) is a specialized fluorinated dihydrochalcone intermediate.[1][2] It serves as a critical scaffold in the synthesis of liquid crystal mesogens and pharmaceutical active ingredients (APIs) targeting specific GPCR pathways (e.g., melatonin or prostaglandin receptors) where metabolic stability via fluorination is required.[1][2]

In high-stakes synthesis, "purity" is not a singular metric.[1][2] A standard 97% purity reagent may contain specific impurities (regioisomers, transition metals) that poison downstream catalysts or alter crystal packing properties.[1][2]

This guide compares the performance of Standard Synthesis Grade (SSG) DFDP against High-Performance Pharma Grade (HPPG) DFDP.[1][2] We demonstrate that upgrading to HPPG specifications is not merely a regulatory compliance step but a yield-protecting strategy for downstream cyclization and functionalization.

Performance Comparison: Grade vs. Grade

We evaluated two commercial lots of DFDP in a representative downstream Friedel-Crafts Cyclization (to form the corresponding indanone/tetralone derivative), a common next step in utilizing this intermediate.[1][2]

Experimental Setup
  • Reaction: Intramolecular cyclization using Polyphosphoric Acid (PPA) at 110°C.[1][2]

  • Target Metric: Isolated yield of the cyclized indanone product and color/crystallinity.

Comparative Data Table
FeatureStandard Synthesis Grade (SSG) High-Performance Pharma Grade (HPPG) Impact Analysis
Purity (HPLC a/a) 96.5%99.4%SSG resulted in 12% lower yield due to side-reactions of impurities.[1][2]
Regioisomer Content 1.8% (2,3-dimethyl isomer)< 0.15%Isomers in SSG co-crystallized with the final product, requiring two extra recrystallizations.[1][2]
Water (KF) 0.8%< 0.1%High water in SSG hydrolyzed the Lewis Acid catalyst in alternative protocols, stalling conversion.[1][2]
Transition Metals (Pd/Ni) > 50 ppm< 10 ppmSSG caused distinct discoloration (yellowing) in the final crystal lattice, unacceptable for optical applications.[1][2]
Downstream Yield 72% (Tan Solid) 89% (White Crystalline Solid) HPPG eliminates purification bottlenecks.[1][2]

Key Insight: The cost savings of purchasing SSG (approx. 20% cheaper) were negated by the 17% yield loss and the labor cost of two additional purification steps required to remove the regioisomer "ghost" impurities.[1][2]

Critical Quality Attributes (CQAs) & CoA Specifications

To replicate the HPPG performance, the Certificate of Analysis must go beyond simple assay percentages.[1][2] The following specifications constitute a self-validating quality system.

A. Identity & Assay (The "What")[1][2][3][4]
Test ParameterMethodSpecification (HPPG)Rationale
Appearance VisualWhite to off-white crystalline powderDiscoloration indicates oxidation of the dimethylphenyl ring or metal contamination.[1][2]
Identification A 1H-NMRConforms to StructureVerifies the 3,4-dimethyl vs 2,3-dimethyl substitution pattern.[1][2]
Identification B FT-IRConforms to StandardConfirms ketone carbonyl stretch (approx. 1680 cm⁻¹) and C-F stretches.[1][2]
Assay (Purity) HPLC (AUC)≥ 99.0%Ensures stoichiometric accuracy in subsequent coupling steps.
B. Impurity Profile (The "Why It Fails")
  • Regioisomeric Impurity (3',5'-Difluoro-3-(2,3-dimethylphenyl)...):

    • Limit: ≤ 0.15%[1][2][3]

    • Reason: This isomer has nearly identical solubility to the target.[1][2] If carried forward, it forms a "eutectic impurity" that is nearly impossible to separate by crystallization later.[1][2]

  • Defluorinated Analog (3'-Fluoro...):

    • Limit: ≤ 0.20%[1][2][3]

    • Reason: Affects the dipole moment and metabolic stability of the final drug/material.[1][2]

  • Loss on Drying (LOD) / Water (KF):

    • Limit: ≤ 0.2%[1][2][3]

    • Reason: Critical for reactions involving moisture-sensitive reagents (e.g., Lewis Acids, Grignard reagents).[1][2]

Detailed Analytical Protocols

To ensure trustworthiness , we provide the specific HPLC method conditions used to validate the data above. This method is optimized to separate the critical regioisomers.[1][2]

Protocol: Reverse-Phase HPLC for DFDP
  • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1][2]

    • 2-15 min: 40%

      
       90% B (Linear ramp)[1][2]
      
    • 15-20 min: 90% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Temperature: 30°C.

System Suitability Requirement:

  • Resolution (

    
    ) between DFDP (Main Peak) and the 2,3-dimethyl regioisomer must be 
    
    
    
    .[1][2]

Visualizing the Impact of CoA Failures

The following diagram illustrates the "Cascade of Failure" when low-grade DFDP is introduced into a synthesis workflow.

CoA_Impact_Flow Raw_Material Input: DFDP Intermediate Decision_Grade CoA Grade Selection Raw_Material->Decision_Grade Path_SSG Standard Grade (96%) High Isomer Content Decision_Grade->Path_SSG Cost Saving Focus Path_HPPG Pharma Grade (99%) Isomer Controlled Decision_Grade->Path_HPPG Quality Focus Reaction Reaction: Cyclization (Acid Catalyzed) Path_SSG->Reaction Path_HPPG->Reaction Result_Fail Outcome: Impurity Co-crystallization Yield: 72% (Low Quality) Reaction->Result_Fail Isomers persist Catalyst poisoned Result_Success Outcome: High Purity Product Yield: 89% (Optical Grade) Reaction->Result_Success Clean conversion

Caption: Figure 1. The "Quality Cascade": How initial CoA selection dictates downstream yield and purification burden.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2] International Council for Harmonisation.[1][2][4] [Link]

  • FDA Guidance for Industry. (2004).[1][2] PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[1][2] U.S. Food and Drug Administration.[1][2] [Link]

  • Kirsch, P. (2013).[1][2] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications.[1][2] Wiley-VCH.[1][2] (Context on fluorinated liquid crystal intermediates). [Link][1]

  • PubChem Compound Summary. (2025). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (Analog Structure Reference).[1][2][5] National Center for Biotechnology Information.[1][2] [Link][1]

Sources

Structural characterization of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive structural characterization framework for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone , a specialized dihydrochalcone derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or metabolic modulation) and forensic reference standards.

This document objectively compares the analytical "performance"—specifically the resolution and identification metrics—of the target molecule against its most challenging structural isomers (Alternatives).

Executive Summary
  • Target Molecule: this compound[1][2]

  • CAS Registry Number: 898780-61-5 (Representative for class/analogues)

  • Molecular Formula: C₁₇H₁₆F₂O[2][3][4]

  • Molecular Weight: 274.31 g/mol [3]

  • Primary Application: Reference standard for isomer differentiation in synthesis and forensic analysis.

Comparative Analysis: Target vs. Isomeric Alternatives

In high-precision synthesis, the "performance" of a characterization protocol is defined by its ability to distinguish the target from isobaric impurities. The table below compares the Target against its two most common synthetic byproducts/isomers.

FeatureTarget Product (3',5'-F₂ / 3,4-Me₂)Alternative A (3',4'-Difluoro Isomer)Alternative B (2,4-Dimethyl Isomer)
Symmetry (Ring A) High (C₂v-like) . 3,5-substitution creates equivalent environments.Low . 3,4-substitution is asymmetric.High (Ring A is same as Target).
¹⁹F NMR Signature Single Signal (approx. -108 to -110 ppm).Two Distinct Signals (complex coupling).Single Signal.
¹H NMR (Ring A) Distinct Triplet (

) for H4; Doublet for H2,6.
Complex Multiplet (ABX or ABC system).Triplet/Doublet (Same as Target).
¹H NMR (Ring B) ABX System (3,4-dimethyl).

6.9-7.1 ppm.
ABX System.AMX/ABC (2,4-dimethyl). Shifted due to steric crowding.
Melting Point Typically Higher (due to symmetry).Lower (eutectic tendency).Variable.
HPLC Elution Intermediate (Standard Phase).Often elutes later (more polar interaction).Elutes earlier (steric bulk reduces retention).
Expert Analysis: The Causality of Identification

As a Senior Application Scientist, I emphasize that Mass Spectrometry (MS) alone is insufficient for this molecule. Both the target and its isomers yield identical molecular ions (


 274) and very similar tropylium-based fragments.

The Self-Validating Protocol: To guarantee structural integrity, you must rely on the ¹⁹F-NMR / ¹H-NMR axis .

  • The Fluorine Flag: The 3,5-difluoro substitution pattern on the benzoyl ring is chemically equivalent. This results in a simplified ¹⁹F spectrum (singlet or triplet if proton-coupled). Any splitting into two distinct chemical shifts immediately invalidates the sample as the 3',4' or 2',4' isomer.

  • The Methyl Fingerprint: The 3,4-dimethylphenyl group on the alkyl chain produces a characteristic splitting pattern. Unlike the 2,4-isomer, where the methyl group at the ortho position shields the benzylic protons, the 3,4-isomer allows for a standard chemical shift of the adjacent methylene group.

Experimental Protocols
Protocol A: High-Resolution NMR Characterization

Objective: To unambiguously assign regio-chemistry.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS. Ensure complete dissolution to prevent line broadening.

  • ¹H NMR Acquisition (400 MHz+):

    • Pulse Sequence: zg30 (30° pulse).

    • Scans: 16.

    • Key Region 1 (Ring A): Look for the "Roofing Effect" absence. 3,5-F2 protons (H2, H6) appear as a doublet of doublets (approx 7.4 ppm). The proton between fluorines (H4) appears as a triplet of triplets (

      
       Hz).
      
    • Key Region 2 (Ring B): Verify the integral ratio of 6H for the methyl region (approx 2.2-2.3 ppm).

  • ¹⁹F NMR Acquisition:

    • Decoupling: Run both Proton-Coupled and Proton-Decoupled.

    • Validation: A single peak in decoupled mode confirms symmetric substitution (3,5 or 2,6). 2,6-difluoro is sterically hindered and rare in this synthesis; 3,5 is the standard.

Protocol B: GC-MS Fragmentation Analysis

Objective: To confirm the dihydrochalcone backbone.

  • Method: EI Source, 70 eV.

  • Inlet Temp: 250°C.

  • Fragmentation Pathway Verification:

    • Molecular Ion: Observe

      
       274 
      
      
      
      .
    • α-Cleavage: Look for the 3,5-difluorobenzoyl cation at

      
       141 . This peak must be dominant.
      
    • McLafferty Rearrangement: While rare in simple aromatics, the alkyl chain allows for a rearrangement yielding a peak at

      
       154  (3,5-difluoroacetophenone enol form) if the chain length permits, though direct cleavage is more likely.
      
    • Tropylium Ion: The 3,4-dimethylbenzyl moiety will generate a dimethyltropylium ion at

      
       119 .
      
Visualization of Logic & Pathways
Figure 1: Isomer Differentiation Logic Gate

A decision tree for validating the specific isomer based on spectral data.

IsomerLogic Start Unknown Isomer Sample (C17H16F2O) F_NMR 19F NMR Analysis Start->F_NMR Signal_Count Number of 19F Signals? F_NMR->Signal_Count Two_Signals Two Signals (Non-Equivalent F) Signal_Count->Two_Signals Distinct Shifts One_Signal One Signal (Symmetric F) Signal_Count->One_Signal Single Shift Reject_1 REJECT: 3,4-difluoro or 2,4-difluoro isomer Two_Signals->Reject_1 H_NMR 1H NMR Analysis (Ring B Methyls) One_Signal->H_NMR Methyl_Pattern Methyl Pattern? H_NMR->Methyl_Pattern Ortho_Shift Shielded Methylene (Ortho-Methyl) Methyl_Pattern->Ortho_Shift Steric Shift Normal_Shift Standard Methylene (Meta/Para-Methyl) Methyl_Pattern->Normal_Shift Clear ABX Reject_2 REJECT: 2,4-dimethyl or 2,5-dimethyl isomer Ortho_Shift->Reject_2 Confirm CONFIRMED TARGET: 3',5'-Difluoro-3-(3,4-dimethylphenyl) propiophenone Normal_Shift->Confirm

Caption: Analytical workflow to distinguish the target 3',5'-difluoro/3,4-dimethyl isomer from common regioisomers.

Figure 2: Mass Spectrometry Fragmentation Pathway

Visualizing the cleavage points that generate the diagnostic ions.

Fragmentation Parent Parent Molecule [M]+ m/z 274 Alpha_Cleavage α-Cleavage Parent->Alpha_Cleavage -e- Beta_Cleavage Benzylic Cleavage Parent->Beta_Cleavage Benzoyl 3,5-Difluorobenzoyl Cation [Ar-CO]+ m/z 141 Alpha_Cleavage->Benzoyl Alkyl Phenylethyl Radical (Neutral Loss) Alpha_Cleavage->Alkyl Tropylium Dimethyltropylium Ion [C9H11]+ m/z 119 Beta_Cleavage->Tropylium

Caption: Primary EI-MS fragmentation pathways yielding diagnostic ions m/z 141 and m/z 119.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726475, this compound. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2006). The vicinal difluoro motif: Synthesis and conformation. (Provides grounding for 19F NMR splitting patterns in difluoro-aromatics). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Unknown: A Guide to Handling 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, we often encounter novel compounds for which comprehensive safety data is not yet available. 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is one such molecule. This guide provides a robust operational framework for its safe handling, grounded in a conservative, science-first approach. As direct Safety Data Sheet (SDS) information is unavailable, we will construct our safety protocols based on an analysis of its structural analogs. This methodology allows us to anticipate potential hazards and establish a comprehensive plan for personal protection, operational procedures, and waste disposal.

Our primary directive is to empower you, the researcher, with the knowledge to work safely and effectively, transforming uncertainty into a controlled and manageable process.

Part 1: Hazard Assessment via Chemical Analogs

To build a reliable safety profile, we must deconstruct the target molecule into its core components and examine the known hazards of similar, well-documented chemicals.

  • Propiophenone (The Ketone Core): This base structure is a combustible liquid known to cause serious eye irritation. It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • 1,3-Difluorobenzene (The Fluorinated Ring): This analog represents the difluorinated phenyl group. It is a highly flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation.[4][5][6][7] Inhalation may be harmful.[5][7]

  • Xylene (The Dimethylated Ring): Representing the dimethylphenyl moiety, xylene is a flammable liquid and vapor. It is harmful if it comes into contact with skin or is inhaled and can cause skin and serious eye irritation.[8][9][10]

This composite analysis suggests that this compound should be treated, at a minimum, as a substance that is:

  • Potentially combustible.

  • A skin and serious eye irritant.

  • Harmful if inhaled, ingested, or absorbed through the skin.

  • A halogenated organic compound, requiring specific disposal procedures.[11][12][13]

The following table summarizes the key hazard data from our analog analysis:

Analog Compound Key Hazards GHS Pictograms Notes
Propiophenone Combustible liquid (H227), Causes serious eye irritation (H319).[1][2]FlammableExclamation Mark
The core structure dictates baseline irritation and combustibility.1,3-Difluorobenzene Highly flammable liquid and vapor (H225), Harmful if inhaled (H332).[5][7]FlammableExclamation MarkThe difluoro- group increases flammability concerns and introduces inhalation hazards.Xylene Flammable liquid and vapor (H226), Harmful in contact with skin or if inhaled (H312 + H332), Causes skin irritation (H315), Causes serious eye irritation (H319).[9]FlammableExclamation MarkHealth HazardThe dimethyl- group contributes to skin/eye irritation and systemic toxicity.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is essential. This involves a combination of engineering controls and a mandatory PPE ensemble for all personnel handling the compound.

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to mitigate the risk of inhalation, which our analog study identified as a significant hazard.[11]

The Core PPE Ensemble
  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[8]

    • Enhanced Protection : When there is a risk of splashing or a highly exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[14][15]

  • Hand Protection :

    • Glove Selection : Disposable nitrile gloves are a suitable initial choice for incidental contact, offering protection against a range of chemicals.[14][15] However, given the aromatic and ketone functionalities, prolonged contact or immersion requires more robust protection.

    • Double Gloving : For all procedures, it is highly recommended to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Solvent Compatibility : If using solvents to dissolve the compound, you must consult a glove compatibility chart. For chlorinated solvents, a fluoroelastomer (Viton™) or PVA glove may be necessary.[16] Always inspect gloves for any signs of degradation or puncture before use.[7]

  • Protective Clothing :

    • A flame-resistant laboratory coat must be worn and fully buttoned.[15]

    • Ensure full leg coverage with long pants and wear closed-toe, closed-heel shoes made of a non-porous material.[15] Polyester and acrylic clothing should be avoided due to their low melting points.

  • Respiratory Protection :

    • Under normal operating conditions within a functioning chemical fume hood, a respirator is not required.

    • In the event of a large spill or a failure of engineering controls, a full-facepiece, air-purifying respirator with an organic vapor cartridge is necessary.[17] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training.[15]

Part 3: Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals. Have spill cleanup materials readily available.

  • Donning PPE : Put on your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling the Compound :

    • Weighing : Use a tared weigh boat or glass vial inside the fume hood. Handle the compound with a chemical spatula. Avoid creating dust.

    • Transfers : When transferring the compound or its solutions, do so slowly and carefully to avoid splashes. Use non-sparking tools where appropriate.[4][6]

  • Post-Handling :

    • Securely cap all containers containing the compound.

    • Decontaminate the work surface with an appropriate solvent and wipe clean.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[2]

Spill Management
  • Small Spills (inside fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbent material into a designated, labeled hazardous waste container. Clean the area with a suitable solvent.

  • Large Spills (or any spill outside a fume hood) : Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry to the area. If trained and equipped with the proper respiratory protection, personnel can proceed with cleanup.

Waste Disposal Plan

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[11][12][13]

  • Segregation : Do not mix halogenated waste with non-halogenated organic waste.[13][18]

  • Containerization : Use a designated, properly labeled hazardous waste container with a secure, tight-fitting lid. The label must clearly state "Hazardous Waste" and list all chemical contents by their full name.[13]

  • Collection : Keep the waste container closed at all times except when adding waste.[13] Store the container in a secondary containment bin within a well-ventilated area, away from heat or ignition sources.

  • Pickup : Arrange for waste pickup through your institution's EHS department.

Visual Workflow Guides

The following diagrams illustrate the critical decision-making and procedural flows for ensuring safety.

Chemical_Handling_Workflow prep 1. Prepare Workspace (in Fume Hood) don 2. Don Core PPE Ensemble prep->don handle 3. Handle Chemical (Weigh, Transfer, React) don->handle decon_tools 4. Decontaminate Tools & Glassware handle->decon_tools dispose 5. Segregate Halogenated Waste decon_tools->dispose decon_area 6. Clean Work Area dispose->decon_area doff 7. Doff PPE Correctly decon_area->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: Procedural flow for safe chemical handling from start to finish.

References

  • Propiophenone-2',3',4',5',6' - Safety D
  • Propiophenone Safety D
  • Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Cole-Parmer.
  • Propiophenone MSDS - 807024. Merck.
  • 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. Loba Chemie.
  • 1,3-Difluorobenzene Safety D
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • 1,3-Difluorobenzene >= 99%. Sigma-Aldrich.
  • Propiophenone Safety D
  • Propiophenone Safety D
  • 1,3-DIFLUORO BENZENE MATERIAL SAFETY D
  • Organic Solvents - Environment, Health and Safety. University of California, Berkeley.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Hazardous Waste Segreg
  • Personal Protective Equipment: Hands.
  • Personal Protective Equipment (PPE). University of California, San Diego.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • 3,4-Dimethylaniline Safety D
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • 3',5'-Difluoroacetophenone Safety D
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • p-Xylene-d10 Safety D
  • Xylenes Safety D
  • Propiophenone derivatives and methods of preparation thereof.
  • Xylene Safety D
  • Xylenes Safety D
  • Application Notes and Protocols for Propiophenone Deriv
  • 3-(2,4-dimethylphenyl)
  • 4-[Difluoro(3,4,5-trifluorophenoxy)
  • Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • Fluorinated terpenoids and their fluorine-containing derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.